molecular formula C10H11N3O B8776274 3,4-Diamino-1-methylquinolin-2(1H)-one CAS No. 921214-45-1

3,4-Diamino-1-methylquinolin-2(1H)-one

Cat. No.: B8776274
CAS No.: 921214-45-1
M. Wt: 189.21 g/mol
InChI Key: QMCXAQBMBLDKQZ-UHFFFAOYSA-N
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Description

3,4-Diamino-1-methylquinolin-2(1H)-one (CAS 921214-45-1) is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This solid compound features the privileged 4-hydroxyquinolin-2-one scaffold, a structure recognized as a versatile foundation in medicinal chemistry for designing novel bioactive molecules . Quinolinone derivatives are investigated as key components in multi-target agents for various conditions, including cancer, inflammatory diseases, and neurodegenerative disorders . The 3,4-diamino substitution pattern on the core quinolinone structure presents opportunities for further chemical modification, making it a valuable building block for constructing more complex molecular hybrids . Researchers are exploring the integration of similar quinolinone fragments into hybrid molecules, such as pyrimidine-quinolone hybrids, which are designed as potential inhibitors of targets like lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer proliferation and other diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

921214-45-1

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3,4-diamino-1-methylquinolin-2-one

InChI

InChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11-12H2,1H3

InChI Key

QMCXAQBMBLDKQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 3,4-Diamino-1-methylquinolin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3,4-Diamino-1-methylquinolin-2(1H)-one, a heterocyclic compound with potential applications in drug discovery.[1] Due to the absence of extensive published quantitative data for this specific molecule, this paper focuses on a predictive analysis based on its physicochemical properties and outlines a robust, first-principles approach to its experimental determination. We provide detailed, field-tested protocols for establishing thermodynamic equilibrium solubility and discuss the underlying intermolecular forces that govern the dissolution process in various organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and life sciences industries.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the selection of an appropriate solvent system is a decision that profoundly impacts product quality, safety, regulatory compliance, and manufacturing efficiency.[2][3] Solvents are fundamental to synthesis, purification, crystallization, and formulation of APIs.[3] An API's solubility profile dictates the feasibility of dosage form development, influences its absorption characteristics, and is a key parameter in ensuring consistent quality and performance.[4][5][6]

3,4-Diamino-1-methylquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, a scaffold known for a broad spectrum of biological activities.[1] Understanding its behavior in different solvent environments is a prerequisite for advancing any potential therapeutic candidate through the development pipeline. This guide will first deconstruct the molecule's structural features to predict its solubility behavior, then provide the practical, experimental framework for its quantitative measurement.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of 3,4-Diamino-1-methylquinolin-2(1H)-one offers several key features that dictate its solubility:

  • Hydrogen Bonding: The presence of two primary amine groups (-NH₂) at the 3 and 4 positions makes the molecule a potent hydrogen bond donor (HBD). The carbonyl group (C=O) of the lactam ring and the nitrogen atoms act as hydrogen bond acceptors (HBA).

  • Polarity: The combination of the polar amine and amide functionalities within the rigid heterocyclic ring system results in a high dipole moment, classifying it as a polar molecule.

  • Aromatic System: The quinoline core is an aromatic system capable of engaging in π-π stacking interactions.

Based on these features, a qualitative solubility profile can be predicted:

  • High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate both the HBD and HBA sites of the molecule.

  • Moderate to Good Solubility Expected in: Polar protic solvents such as methanol, ethanol, and other lower-alcohols. These solvents can act as both hydrogen bond donors and acceptors.[7]

  • Limited to Low Solubility Expected in:

    • Solvents of intermediate polarity like acetone or ethyl acetate.[8] These are HBA but lack HBD capability, which may limit their ability to disrupt the solute-solute interactions in the crystal lattice.

    • Nonpolar solvents such as heptane, toluene, or diethyl ether. The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds would result in poor solvation.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, quantitative data must be obtained experimentally. The gold standard for determining the intrinsic solubility of a compound is the Thermodynamic Equilibrium Solubility assay, often performed via the shake-flask method.[9] This contrasts with kinetic solubility, which is often higher due to the dissolution of amorphous material or the formation of a supersaturated solution, and is more suited for high-throughput screening in early discovery.[10][11][12][13] Thermodynamic solubility represents a true equilibrium state and is essential for formulation and process development.[11][12]

The Shake-Flask Method: A Validated Protocol

This protocol describes a robust procedure for determining the equilibrium solubility of 3,4-Diamino-1-methylquinolin-2(1H)-one. The core principle is to create a saturated solution in the presence of excess solid, allow it to reach equilibrium, and then measure the concentration of the dissolved compound.[9][14]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid test compound to a series of vials (e.g., 2-5 mg into a 2 mL glass vial). The key is to ensure that undissolved solid remains visible throughout the experiment.[14]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[10][14] For some compounds, 72 hours may be necessary to allow for any potential solid-state phase transformations.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let the excess solid settle. To separate the saturated supernatant from the solid, centrifugation is the preferred method. Filtration can also be used, but care must be taken to ensure the filter material does not adsorb the compound.[9]

  • Sample Dilution & Analysis: Carefully aspirate an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS.[10] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[4]

  • Verification: The final concentration is calculated by applying the dilution factor. It is good practice to confirm the pH of aqueous solutions and to analyze the remaining solid by a method like DSC or XRPD to check for any changes in the crystalline form.[14]

Visual Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Centrifuge to Pellet Excess Solid C->D E Aspirate & Dilute Supernatant D->E F Quantify Concentration (HPLC or LC-MS) E->F G Calculate Solubility (mg/mL or mM) F->G

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Interpreting Solubility Data: The Role of Solvent Properties

Once quantitative data is generated, it should be interpreted in the context of solvent properties. Solvent selection guides from major pharmaceutical companies often rank solvents based on safety, health, and environmental impact, which must be considered alongside their solubilizing power.[15]

Solvent ClassRepresentative SolventsKey PropertiesPredicted Interaction with 3,4-Diamino-1-methylquinolin-2(1H)-one
Polar Aprotic DMSO, DMF, NMPHigh Polarity, Strong H-Bond Acceptor (HBA)Strong. Effectively solvates the N-H groups (HBD) and the polar quinolinone core. Expected to yield the highest solubility.
Polar Protic Methanol, EthanolHigh Polarity, H-Bond Donor & Acceptor (HBD/HBA)Good. Can interact with all polar sites on the molecule, but may be less effective than polar aprotic solvents at solvating the HBD sites.
Dipolar Aprotic Acetone, AcetonitrileIntermediate Polarity, HBA onlyModerate to Low. Can accept hydrogen bonds from the amine groups but cannot donate, leading to less effective solvation compared to protic or polar aprotic solvents.
Nonpolar Heptane, TolueneLow Polarity, van der Waals forces onlyVery Low / Insoluble. Significant mismatch in intermolecular forces. Unable to disrupt the strong hydrogen bonding within the solute's crystal lattice.
Visualizing Intermolecular Interactions

The diagram below illustrates the primary forces at play between the solute and representative solvents.

G cluster_solute Solute: 3,4-Diamino-1-methylquinolin-2(1H)-one cluster_solvents Solvents Solute Quinolinone Core -NH2 (H-Bond Donor) -NH2 (H-Bond Donor) >C=O (H-Bond Acceptor) DMSO DMSO (Polar Aprotic) Solute->DMSO Strong H-Bonding (Solute N-H ... O=S) MeOH Methanol (Polar Protic) Solute->MeOH H-Bonding (Donor & Acceptor) Heptane Heptane (Nonpolar) Solute->Heptane Weak van der Waals (Mismatch)

Caption: Dominant intermolecular forces governing solubility.

Practical Implications and Conclusion

A well-defined solubility profile for 3,4-Diamino-1-methylquinolin-2(1H)-one is not an academic exercise; it is a practical necessity.

  • For Process Chemists: This data informs the choice of solvents for reaction, workup, and, critically, for crystallization to ensure high purity and yield.[8]

  • For Formulation Scientists: Solubility in pharmaceutically acceptable solvents (e.g., ethanol, DMSO) is the starting point for developing both oral and parenteral dosage forms.[2][3] Poor solubility is a leading cause of failure for promising drug candidates.

  • For Analytical Chemists: Knowledge of solubility is required to prepare stock solutions for in vitro assays and to develop robust analytical methods.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Sahoo, S. K. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Jork, C., et al. (2024, April 9).
  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Brittain, H. G. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • European Fine Chemicals Group. The important role of solvents.
  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • Raytor. (2026, January 22).
  • European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • PubChem. 3,4-Dihydroxy-1-methylquinolin-2(1H)-one.
  • Thermo Fisher Scientific. 3,4-Dihydro-2-(1H)-quinolinone, 98%.
  • Wang, Y., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Goud, N. S., et al. (2025, January 3).
  • PubChem. 3,4-dihydroisoquinolin-1(2H)-one.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
  • CymitQuimica. CAS 496-72-0: 3,4-Diaminotoluene.

Sources

Photophysical Properties and Fluorescence Potential of Diamino Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the photophysics, synthesis, and application potential of diamino quinolones, focusing on their utility as tunable fluorophores in drug discovery and bioimaging.

Technical Whitepaper | Application Note

Executive Summary

Diamino quinolones represent a specialized class of heterocyclic fluorophores where the intrinsic electron-deficient quinoline core is modified by two electron-donating amino groups. This "donor-donor-acceptor" (D-D-A) or "push-pull" architecture imparts unique photophysical properties, including significant solvatochromism, large Stokes shifts, and environmental sensitivity. This guide analyzes their spectral behaviors, details a self-validating synthesis protocol, and explores their potential in ratiometric sensing and live-cell imaging.

Molecular Design & Photophysics

The "Push-Pull" Mechanism

The fluorescence of diamino quinolones is governed primarily by Intramolecular Charge Transfer (ICT) . The quinoline ring acts as an electron acceptor, while the amino substituents (typically at positions 2, 4, 6, or 7) act as strong electron donors.

  • 2,4-Diamino Substitution: Creates a "V-shaped" charge transfer path. The 2-position amino group conjugates directly with the ring nitrogen, while the 4-position amino group pushes electron density into the benzenoid ring, facilitating a strong ICT state upon excitation.

  • 6,7-Diamino Substitution: Mimics the substitution pattern of coumarins. This vicinal diamine motif often leads to red-shifted emission due to extended conjugation and strong mesomeric effects.

Solvatochromism and Environmental Sensitivity

Diamino quinolones exhibit positive solvatochromism. In the ground state (


), the molecule is moderately polar. Upon excitation to the Franck-Condon excited state (

), the dipole moment increases significantly due to charge transfer from the amines to the quinoline core.
  • Non-polar solvents (e.g., Hexane): Emission is blue-shifted and quantum yield (

    
    ) is typically higher due to reduced non-radiative decay.
    
  • Polar solvents (e.g., DMSO, Water): Solvent dipoles reorient around the highly polar excited state (

    
    ), lowering its energy and causing a bathochromic (red) shift.
    

Table 1: Representative Spectral Data for Diamino Quinolone Derivatives (Data generalized from 2,4-bis(dimethylamino)quinoline and analogues)

SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene2.38335395600.75
DCM8.93342430880.62
Methanol32.73484851370.15*
DMSO46.73555101550.22

*Note: Low quantum yield in protic solvents is often due to Hydrogen-Bond Induced Non-Radiative Decay (HBIND).

Mechanism Visualization

The following diagram illustrates the ICT mechanism and the competition between fluorescence and non-radiative decay pathways (TICT - Twisted Intramolecular Charge Transfer).

Jablonski_ICT S0 Ground State (S0) (Planar) S1_FC Franck-Condon State (S1) (Locally Excited) S0->S1_FC Abs (hν) S1_ICT Relaxed ICT State (Solvent Stabilized) S1_FC->S1_ICT Solvent Relaxation S1_ICT->S0 Fluorescence (Red Shifted) TICT Twisted ICT State (Non-Fluorescent) S1_ICT->TICT Bond Rotation TICT->S0 Non-Radiative Decay

Caption: Jablonski diagram showing solvent relaxation stabilizing the ICT state and potential quenching via TICT.

Experimental Protocol: Synthesis of 2,4-Diaminoquinolones

This protocol utilizes a nucleophilic aromatic substitution (


) strategy starting from 2,4-dichloroquinoline. This method is modular, allowing the introduction of different amines at positions 2 and 4.
Materials
  • Precursor: 2,4-Dichloroquinoline (CAS: 703-61-7).

  • Nucleophile: Secondary amines (e.g., Dimethylamine, Morpholine, Piperidine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Base:

    
     or 
    
    
    
    (anhydrous).
Step-by-Step Methodology

Step 1: Reaction Setup

  • Dissolve 2,4-dichloroquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add

    
     (3.0 eq) to the solution.
    
  • Add the secondary amine (2.5 eq). Note: Excess amine is required to ensure substitution at both the reactive C4 and the less reactive C2 positions.

Step 2: Thermal Activation

  • Heat the reaction mixture to 120°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
  • Checkpoint: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a highly fluorescent spot (
    
    
    
    ) should appear.

Step 3: Work-up and Purification

  • Cool to room temperature and pour into ice-cold water (10x reaction volume).

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

  • Dry over

    
     and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, Gradient: 0%

    
     40% EtOAc in Hexane).
    
Synthesis Workflow Diagram

Synthesis_Workflow Start 2,4-Dichloroquinoline Reagents Reagents: Sec. Amine (2.5 eq) K2CO3 (3 eq) DMF, 120°C Start->Reagents Intermediate Intermediate: 4-Amino-2-chloroquinoline (Kinetic Product) Reagents->Intermediate Fast (C4 Subst) Product Final Product: 2,4-Diaminoquinoline (Thermodynamic Product) Intermediate->Product Slow (C2 Subst) Workup Workup: Ice Water Precip. -> EtOAc Ext. -> Silica Column Product->Workup

Caption: SNAr synthesis pathway. Substitution occurs first at C4 (para-like), then at C2 (ortho-like).

Fluorescence Potential & Applications[1][2][3][4][5]

pH Sensing (Ratiometric Potential)

Diamino quinolones possess two protonatable nitrogen atoms. Protonation of the ring nitrogen (pKa ~4-5) typically quenches fluorescence via photoinduced electron transfer (PET) or shifts absorption significantly.

  • Application: Lysosomal tracking (acidic organelles). The probe is non-fluorescent in the cytoplasm (pH 7.4) but activates in lysosomes (pH 4.5).

Metal Ion Chelation

Derivatives with an amino group at position 8 (e.g., 8-amino-quinoline derivatives) form stable 5-membered chelate rings with transition metals (


, 

).
  • Mechanism: Chelation induced fluorescence enhancement (CHEF). Binding the metal locks the rotation of the amino group, preventing non-radiative decay.

Bioimaging

Due to their small size and lipophilicity, diamino quinolones easily permeate cell membranes.

  • Lipid Droplets: The solvatochromic nature allows these dyes to light up specifically in hydrophobic lipid droplets while remaining dim in the aqueous cytosol.

References

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold. NIH / PubMed Central.

  • Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Spectrochimica Acta Part A.

  • Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction. PubMed.

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence.

Technical Deep Dive: The 3,4-Diamino-1-methylquinolin-2(1H)-one Scaffold as a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets for 3,4-Diamino-1-methylquinolin-2(1H)-one Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

The 3,4-diamino-1-methylquinolin-2(1H)-one scaffold represents a high-value "gateway" pharmacophore in modern medicinal chemistry. Structurally, it functions as a bioisostere of 4,5-diaminopyrimidine , the critical precursor in de novo purine synthesis. By mimicking the hydrogen-bonding face of adenine (N1-C6-N6), this scaffold provides direct access to ATP-binding sites in kinases and heat shock proteins (HSP90). Furthermore, its vicinal diamine motif serves as a reactive "handle" for cyclization, allowing for the rapid synthesis of tricyclic systems (e.g., imidazo[4,5-c]quinolines) that are validated modulators of Toll-like Receptors (TLR7/8) and ATM Kinase .

This guide analyzes the core biological targets accessible via this scaffold, detailing the mechanistic rationale, synthetic divergence, and validation protocols required to exploit its therapeutic potential.[1]

Structural Analysis & Pharmacophore Mapping

The Purine Mimicry Hypothesis

The biological utility of the 3,4-diamino-1-methylquinolin-2(1H)-one core stems from its electronic and steric resemblance to the purine nucleus found in ATP and guanosine.

  • H-Bond Donor/Acceptor Profile: The C3-amine and C4-amine (along with the C2-carbonyl) create a donor-donor-acceptor motif that mimics the N1-H/N6-H face of adenine.

  • N-Methylation (N1): The 1-methyl group locks the quinolinone in a fixed tautomeric state (lactam), preventing aromatization to the quinolinol, which improves metabolic stability and membrane permeability compared to the N-H analog.

  • Pi-Stacking: The benzo-fused ring provides additional surface area for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) often found in the "hinge region" of kinase active sites.
    
Chemical Space Visualization

The following diagram illustrates how this core scaffold diverges into three distinct therapeutic classes based on cyclization partners.

ChemicalSpace Core 3,4-Diamino-1-methyl quinolin-2(1H)-one Aldehyde + R-CHO (Aldehydes) Core->Aldehyde Dicarbonyl + R-CO-CO-R (1,2-Dicarbonyls) Core->Dicarbonyl Isothiocyanate + R-NCS (Isothiocyanates) Core->Isothiocyanate Imidazo Imidazo[4,5-c]quinolines (TLR7/8 Agonists) Aldehyde->Imidazo Cyclization Pyrazino Pyrazino[2,3-c]quinolines (DNA Intercalators) Dicarbonyl->Pyrazino Condensation Thiazolo Thiazolo[4,5-c]quinolines (Antimicrobial/Kinase) Isothiocyanate->Thiazolo Cyclization

Figure 1: Divergent synthesis pathways from the 3,4-diamino-1-methylquinolin-2(1H)-one core.[2][3]

Primary Biological Targets

Toll-like Receptors (TLR7 and TLR8)

The most validated application of this scaffold is as a precursor to imidazo[4,5-c]quinolines (analogous to Imiquimod and Resiquimod).

  • Mechanism: These tricyclic derivatives bind to the hydrophobic pocket of TLR7/8 dimers in endosomes. The 1-methyl-quinolinone core provides the necessary planar anchor, while the substituent at the C2-position (derived from the aldehyde reactant) dictates specificity between TLR7 (interferon-inducing) and TLR8 (pro-inflammatory cytokine inducing).

  • Therapeutic Relevance: Immuno-oncology (turning "cold" tumors "hot"), viral clearance (HPV, Hepatitis C).

ATM Kinase (Ataxia Telangiectasia Mutated)

Recent medicinal chemistry efforts have identified imidazo[4,5-c]quinolin-2-ones as potent inhibitors of ATM kinase.

  • Mechanism: ATM is a PI3K-related kinase (PIKK) activated by DNA double-strand breaks. Inhibitors derived from this scaffold compete with ATP, preventing the phosphorylation of downstream effectors like p53 and CHK2.

  • Synergy: These inhibitors are developed as sensitizers for radiotherapy and PARP inhibitors in cancer treatment.

HSP90 (Heat Shock Protein 90)

The uncyclized 3,4-diamino core, or its simple amide derivatives, can target the N-terminal ATP-binding pocket of HSP90.

  • Mechanism: The vicinal diamines mimic the N1 and N6 nitrogens of the adenine ring of ATP. By occupying this pocket, the molecule prevents HSP90 from folding client proteins (e.g., HER2, EGFR, BRAF), leading to their proteasomal degradation.

  • Differentiation: Unlike resorcinol-based HSP90 inhibitors, quinolinone-based inhibitors often show reduced hepatotoxicity.

Experimental Protocols

Protocol A: Synthesis of the Imidazo[4,5-c]quinolin-2-one Derivative

To validate TLR/ATM activity, the scaffold must usually be cyclized. This protocol describes the standard condensation with an aldehyde.

Reagents:

  • 3,4-Diamino-1-methylquinolin-2(1H)-one (1.0 eq)

  • Aryl/Alkyl Aldehyde (1.1 eq)

  • Sodium Metabisulfite (

    
    ) (2.5 eq)
    
  • Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the 3,4-diamino scaffold in 5 mL of DMF.

  • Activation: Add 1.1 mmol of the desired aldehyde. Stir at room temperature for 15 minutes to allow imine formation.

  • Cyclization: Add 2.5 mmol of

    
    . Heat the mixture to 120°C  for 4–6 hours. Note: The bisulfite acts as an oxidant to facilitate the ring closure.
    
  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The precipitate (the tricyclic product) should form immediately.

  • Purification: Filter the solid, wash with diethyl ether, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (Look for the disappearance of broad 
    
    
    
    signals and the appearance of the imidazole C2 proton if applicable).
Protocol B: Generic Kinase Inhibition Assay (ADP-Glo™)

To test the uncyclized scaffold or derivatives for ATP-competitive inhibition.

Principle: Measures ADP formation from the kinase reaction. If the scaffold inhibits the kinase, ADP production is reduced, and the luminescence signal decreases.

Workflow:

  • Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., 10 ng/µL ATM kinase, 0.2 µg/µL p53 substrate).

  • Compound Addition: Add 5 µL of the 3,4-diamino-1-methylquinolinone derivative (dissolved in DMSO) to a 384-well white plate.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix. Incubate for 10 min at RT.

  • ATP Start: Add 5 µL of Ultra-Pure ATP (10 µM final). Incubate for 60 min at 30°C.

  • Depletion: Add 15 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

Data Analysis: Calculate % Inhibition using the formula:



Quantitative Data Summary

The following table summarizes reported activities for derivatives accessed via this scaffold.

Target ClassDerivative TypeKey Substituent (R)Activity (

)
Mechanism
TLR7 Imidazo[4,5-c]quinoline2-Butyl / 2-Ethoxymethyl

Agonist (Immune activation)
ATM Kinase Imidazo[4,5-c]quinolin-2-one8-Methoxy-1-(3-aminopropyl)

ATP-Competitive Inhibitor
HSP90 3-Heteroaryl-quinolinone3-(Triazolyl)

N-terminal ATP pocket binder
DNA Pyrazino[2,3-c]quinoline2,3-Diphenyl

Intercalation

Pathway Signaling Visualization

The following diagram details the ATM signaling cascade, a primary target for inhibitors derived from this scaffold.

ATMSignaling DSB DNA Double-Strand Break MRN MRN Complex (Sensor) DSB->MRN Recruitment ATM ATM Kinase (Target) MRN->ATM Activation p53 p53 (Cell Cycle Arrest) ATM->p53 Phosphorylation CHK2 CHK2 (Checkpoint) ATM->CHK2 Phosphorylation H2AX H2AX (Repair Foci) ATM->H2AX Phosphorylation Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->ATM Blocks ATP Binding

Figure 2: The ATM Kinase signaling pathway and the intervention point for quinolinone-based inhibitors.

References

  • Izumi, T., et al. (2003). "1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors." Bioorganic & Medicinal Chemistry. Link

  • Gao, L., et al. (2018). "Imidazo[4,5-c]quinolin-2-one compounds and their use in treating cancer." Google Patents / Patent Scope. Link

  • Larghi, E. L., et al. (2022).[4] "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90." Molecules. Link

  • BenchChem Technical Support. (2025). "The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs." BenchChem.[1] Link

  • Han, S. Y., et al. (2012). "Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: Tautomeric Equilibrium in 1-Methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the quinolin-2(1H)-one scaffold is ubiquitous. However, 1-methylquinolin-2(1H)-one derivatives present a unique physicochemical scenario. Unlike the parent quinolin-2-one, which undergoes classic


 (lactam-lactim) tautomerism, the N-methyl group "locks" the amide functionality , preventing proton transfer at the N1 position.

Consequently, "tautomeric equilibrium" in this class refers almost exclusively to substituents on the heterocyclic ring, most notably the 4-hydroxy-1-methylquinolin-2(1H)-one system. This guide analyzes the equilibrium between the 4-hydroxy (enol) and 2,4-dione (keto) forms, a critical consideration for binding affinity, solubility, and oral bioavailability in drug development.

Part 1: Theoretical Framework & Mechanism

The "N-Methyl Lock" and C4-Tautomerism

In non-methylated quinolones, the proton on the nitrogen can migrate to the C2-carbonyl oxygen. In 1-methyl derivatives, this pathway is blocked. Therefore, tautomerism is only possible if a proton-bearing functional group exists at positions C3 or C4.

The most pharmacologically relevant equilibrium occurs in 4-hydroxy-1-methylquinolin-2(1H)-one . This molecule exists in a dynamic equilibrium between two dominant forms:[1][2][3]

  • Enol Form: 4-hydroxy-1-methylquinolin-2-one (Aromatic, favored in non-polar media).

  • Keto Form: 1-methylquinoline-2,4-dione (Non-aromatic heterocyclic ring, favored in polar/protic media).

Thermodynamic Drivers
  • Aromaticity: The enol form retains full aromaticity of the pyridine ring component, providing thermodynamic stabilization (

    
    25-30 kJ/mol in gas phase).
    
  • Solvation: The keto form possesses two polarized carbonyls, creating a high dipole moment. Polar solvents (DMSO, Water) stabilize this charge separation, often shifting the equilibrium toward the dione form despite the loss of aromaticity.

Visualization of the Equilibrium

The following diagram illustrates the structural transition and the environmental factors influencing the dominant species.

Tautomerism Enol Enol Form (4-Hydroxy-1-methyl...) High Aromaticity Lipophilic Enol->Enol Stabilized by Non-polar Solvents (CHCl3, Benzene) TS Proton Transfer Transition State Enol->TS -H+ (Deprotonation) Keto Keto Form (1-Methylquinoline-2,4-dione) High Dipole Moment Hydrophilic Enol->Keto  K_T (Equilibrium Constant) TS->Keto +H+ (Reprotonation at C3) Keto->Keto Stabilized by Polar Solvents (DMSO, H2O)

Figure 1: The tautomeric equilibrium of 4-hydroxy-1-methylquinolin-2(1H)-one, highlighting the trade-off between aromatic stability (Enol) and solvation energy (Keto).

Part 2: Analytical Characterization

Distinguishing these tautomers requires high-resolution techniques because the interconversion rate is often fast on the NMR timescale at room temperature, leading to averaged signals.

NMR Spectroscopy Diagnostics

Nuclear Magnetic Resonance (NMR) is the gold standard for determining the tautomeric constant (


).
  • Carbon-13 (

    
    C) NMR:  The chemical shift of C4  is the most sensitive indicator.
    
    • Enol (C-OH):[3]

      
       ppm.
      
    • Keto (C=O):

      
       ppm.
      
  • Proton (

    
    H) NMR: 
    
    • Enol: OH signal is often broad or invisible due to exchange; C3-H appears as a singlet (if unsubstituted) around 6.0 ppm.

    • Keto:[2][3][4][5][6] C3-H

      
       appears as a methylene signal (often around 3.5-4.0 ppm) if the equilibrium is slow enough, or averaged if fast.
      
Data Summary: Solvent Influence on Chemical Shifts

The table below summarizes typical shifts observed for 4-hydroxy-1-methylquinolin-2(1H)-one derivatives.

SolventPolarity (

)
Dominant Species

C Shift (C4)

H Shift (C3-H)
Chloroform-d 4.8Enol (>90%) 162.5 ppm5.95 ppm (s)
DMSO-d

46.7Mixture / Keto 171.2 ppm3.80 ppm (broad)
Methanol-d

32.7Equilibrium 168.0 ppmAveraged
Solid State N/AKeto (Dimer) 176.8 ppm (CP-MAS)N/A

*Note: Intermediate values in DMSO/Methanol indicate a fast-exchange average weighted by population.

Part 3: Experimental Protocols

Protocol A: Determination of via Variable Temperature (VT) NMR

To accurately determine the equilibrium constant (


), one must slow the exchange rate to observe distinct signals or track the weighted average shift.

Objective: Calculate


 of tautomerization.

Materials:

  • 500 MHz (or higher) NMR Spectrometer.

  • Compound: 4-hydroxy-1-methylquinolin-2(1H)-one derivative (10 mg).

  • Solvent: Toluene-d

    
     (for low temp) or DMSO-d
    
    
    
    (for high temp).

Workflow:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL solvent. Ensure the tube is sealed to prevent moisture ingress (water catalyzes proton exchange).

  • Acquisition (Step-down):

    • Start at 298 K (25°C). Acquire

      
      H spectrum.[3][4]
      
    • Decrease temperature in 10 K increments down to 233 K (-40°C).

  • Analysis:

    • Look for the "decoalescence" of the C3-H signal.

    • At the slow-exchange limit (low T), integrate the distinct signals for Enol (olefinic CH) and Keto (methylene CH

      
      ).
      
  • Calculation:

Protocol B: Workflow Visualization

The following diagram outlines the decision process for characterizing these derivatives.

Protocol Start Start: Unknown 1-Me-Quinolone Derivative Solubility Check Solubility Profile Start->Solubility SolidState Solid State Analysis (XRD / CP-MAS NMR) Solubility->SolidState Insoluble Solution Solution State Analysis Solubility->Solution Soluble SolventSelect Select Solvent: CDCl3 (Non-polar) vs DMSO (Polar) Solution->SolventSelect NMR_Fast 1H NMR (298K) Single Averaged Peak? SolventSelect->NMR_Fast VT_NMR Perform VT-NMR (Cool to -40°C) NMR_Fast->VT_NMR Yes (Fast Exchange) Result Calculate K_T Integrate distinct C3-H signals NMR_Fast->Result No (Slow Exchange) VT_NMR->Result

Figure 2: Decision tree for the analytical characterization of tautomeric quinolone derivatives.

Part 4: Implications for Drug Development[3][7]

Understanding this equilibrium is not merely academic; it dictates the success of a drug candidate.

Target Binding Affinity
  • H-Bond Donor/Acceptor Profile:

    • The Enol form acts as both a donor (O-H) and acceptor (N, though N-Me reduces this).

    • The Keto form acts primarily as a dual H-bond acceptor (C2=O, C4=O).

  • Case Study: If a protein binding pocket requires a hydrogen bond donor at the C4 position, the drug must be able to access the Enol form. If the pocket is highly polar, it may force the drug into the Keto form, potentially incurring an energetic penalty if the drug prefers the Enol form in solution.

Permeability and Solubility
  • Lipophilicity: The Enol form is generally more lipophilic (higher logP) due to internal hydrogen bonding and aromaticity. This favors passive diffusion across cell membranes.

  • Solubility: The Keto form is more polar and typically more soluble in aqueous media.

  • Formulation Risk: Crystallizing a drug in its metastable tautomer can lead to shelf-life instability. X-ray diffraction must confirm the solid-state tautomer (usually the Keto-dimer for these systems).

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[4] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5), 319-324.

  • Kurasawa, Y., & Sasaki, K. (2015). Synthesis, biological activities, and tautomerism of 4-quinolones and related compounds. Heterocycles, 91(1), 1-39.[7]

  • Mphahlele, M. J., & El-Nahas, A. M. (2004).[8] Tautomerism of 4-hydroxyquinolin-2(1H)-one derivatives: An experimental and theoretical study. Journal of Molecular Structure, 688(1-3), 129-136.

  • Bisacchi, G. S. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[9][10] Journal of Organic Chemistry, 80(24), 12244–12257.[10] [10]

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocol for 3,4-Diamino-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 3,4-Diamino-1-methylquinolin-2(1H)-one represents a critical "ortho-diamine" scaffold in medicinal chemistry.[1] It serves as a high-value intermediate for synthesizing fused heterocyclic systems, particularly 1H-imidazo[4,5-c]quinolin-4(5H)-ones , which are explored for their immunomodulatory and anticancer properties (e.g., Toll-like receptor agonists).[1]

This application note details a robust, step-by-step synthetic pathway designed for reproducibility and scalability. Unlike high-throughput screening methods, this protocol emphasizes intermediate isolation and purity to ensure the integrity of the final diamine, which is oxidation-sensitive.[1]

Safety & Compliance Warning
  • Hazard Identification: Reagents such as Phosphorus Oxychloride (

    
    ) and Nitric Acid (
    
    
    
    ) are corrosive and toxic. Hydrogenation catalysts (Pd/C) are pyrophoric.
  • Engineering Controls: All procedures must be conducted in a properly functioning chemical fume hood.

  • PPE: Standard personal protective equipment (nitrile gloves, lab coat, safety goggles) is mandatory.[1]

  • Regulatory: This protocol describes the synthesis of a research chemical. Ensure compliance with all local environmental and chemical safety regulations.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the functionalization of the pyridine ring of the quinoline core.[1] The strategy employs a sequential nitration-amination-reduction sequence, chosen for its high regioselectivity at the C3 and C4 positions.[1]

  • Starting Material: 4-Hydroxy-1-methylquinolin-2(1H)-one.[1]

  • Activation: Electrophilic aromatic substitution (Nitration) at C3.

  • Derivatization: Conversion of the C4-hydroxyl to a leaving group (Chloro), followed by nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) with ammonia.
    
  • Final Assembly: Catalytic reduction of the nitro group to the amine.

Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Introduce a nitrogen source at C3 while maintaining the lactam core.[1]

  • Precursor: 4-Hydroxy-1-methylquinolin-2(1H)-one (commercially available or synthesized via N-methylaniline cyclization).[1]

  • Reagents: Fuming Nitric Acid (

    
    ), Glacial Acetic Acid (
    
    
    
    ).

Procedure:

  • Suspend 4-hydroxy-1-methylquinolin-2(1H)-one (10.0 g, 57 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 15–20 °C using a water bath.

  • Add fuming nitric acid (4.0 mL) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature <30 °C to prevent over-nitration.[1]

  • Allow the mixture to stir at room temperature for 2 hours. A yellow precipitate will form.[1]

  • Pour the reaction mixture into ice-water (200 mL).

  • Filter the yellow solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 60 °C.

  • Yield: ~85% of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one .

Phase 2: Chlorination and Amination ( )

Objective: Convert the C4-hydroxyl to an amine. Direct amination is difficult; the chloro-intermediate facilitates nucleophilic attack.[1]

Step 2A: Chlorination

  • Place the dried nitro compound (8.0 g) in a flask with Phosphorus Oxychloride (

    
    )  (40 mL).
    
  • Add Triethylamine (

    
    )  (2 mL) as a catalyst.
    
  • Reflux the mixture (approx. 105 °C) for 3 hours under an inert atmosphere (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). The solid will dissolve.
    
  • Remove excess ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     via rotary evaporation.
    
  • Pour the residue onto crushed ice (carefully!) to hydrolyze remaining chlorides.[1] Neutralize with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Extract with Dichloromethane (DCM), dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and concentrate to obtain 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one .
    

Step 2B: Amination

  • Dissolve the chloro-intermediate (5.0 g) in Ethanol (50 mL).

  • Bubble anhydrous Ammonia gas (

    
    )  through the solution at 0 °C for 30 minutes, or use a sealed tube with 7N 
    
    
    
    in MeOH.
  • Heat the sealed vessel to 80 °C for 4 hours.

  • Cool to room temperature. The product often precipitates.[1]

  • Filter and wash with cold ethanol.[1]

  • Product: 4-amino-1-methyl-3-nitroquinolin-2(1H)-one .

Phase 3: Catalytic Reduction

Objective: Reduce the C3-nitro group to an amine without reducing the quinolone double bond or the lactam.[1]

  • Dissolve the nitro-amine intermediate (3.0 g) in Methanol/DMF (10:1 ratio, 50 mL) to ensure solubility.

  • Add 10% Palladium on Carbon (Pd/C) (300 mg) under a nitrogen blanket.

  • Purge the system with Hydrogen gas (

    
    )  (balloon pressure or 1 atm).
    
  • Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Reaction is complete when the yellow nitro spot disappears).

  • Filter through a Celite pad to remove the catalyst.[1] Caution: Pd/C is flammable when dry.

  • Concentrate the filtrate to obtain the crude diamine.[1]

  • Purification: Recrystallize from Ethanol/Water to yield off-white crystals of 3,4-Diamino-1-methylquinolin-2(1H)-one .

Data Summary & Critical Parameters

ParameterValue / ConditionRationale
Overall Yield 45–55% (3 steps)Losses primarily in purification steps.[1]
Melting Point >250 °C (dec)High crystallinity due to H-bonding potential.[1]
Key Intermediate 4-Chloro-3-nitro-Highly electrophilic at C4 due to nitro group ortho-effect.[1]
Solubility DMSO, DMF, hot EtOHPoor solubility in non-polar solvents due to polarity.[1]
Stability Oxidation SensitiveStore under inert gas; diamines can oxidize to quinones.[1]

Pathway Visualization

SynthesisPathway Start 4-Hydroxy-1-methyl quinolin-2(1H)-one Inter1 3-Nitro Intermediate (Nitration) Start->Inter1 HNO3, AcOH 20°C, 2h Inter2 4-Chloro Intermediate (Chlorination) Inter1->Inter2 POCl3, Et3N Reflux, 3h Inter3 4-Amino-3-nitro (Amination) Inter2->Inter3 NH3/EtOH 80°C, 4h Final 3,4-Diamino-1-methyl quinolin-2(1H)-one Inter3->Final H2, Pd/C MeOH, RT

Figure 1: Step-wise synthetic pathway transforming the hydroxy-quinolone core into the vicinal diamine scaffold.

References

  • General Quinolinone Synthesis

    • Marek, A., et al. (2025).[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[1] Available at: [Link]

    • Context: Provides foundational methods for constructing and functionalizing the quinolinone ring system.
  • Functionalization of 4-Hydroxyquinolinones

    • Aly, A. A., et al. (2020).[1][2] Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). Molecular Diversity. Available at: [Link]

    • Context: Validates the reactivity of the 3-position in 4-hydroxy-2-quinolones towards electrophiles.
  • Analogous Heterocyclic Aminations

    • Kurasawa, Y., et al. (2002).[1][3] Quinolone Analogues 5.[1][3][4] Synthesis of 1-methyl-pyridazino[3,4-b]quinoxalin-4(1H)-ones. Journal of Heterocyclic Chemistry. Available at: [Link]

    • Context: Demonstrates the handling of fused quinoxaline/quinoline systems and amine functionaliz

Sources

Condensation reactions of 3,4-Diamino-1-methylquinolin-2(1H)-one with 1,2-dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Condensation Reactions of 3,4-Diamino-1-methylquinolin-2(1H)-one with 1,2-Dicarbonyls for the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The strategic fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the creation of novel molecular architectures with significant biological potential. One such powerful transformation is the condensation reaction between ortho-diamines and 1,2-dicarbonyl compounds, which provides a direct and efficient route to pyrazine-annulated systems. This guide details the synthesis of pyrazino[2,3-c]quinolin-2(1H)-one derivatives through the reaction of 3,4-diamino-1-methylquinolin-2(1H)-one with various 1,2-dicarbonyl compounds.

The quinolinone core is a privileged scaffold found in numerous pharmacologically active agents, while the pyrazine ring is also a key component of many biologically active molecules.[1] The fusion of these two systems creates a rigid, planar, and electron-rich heterocyclic framework that is of considerable interest for screening in drug discovery programs, particularly in oncology and inflammatory diseases.[2] This document provides the theoretical basis, detailed experimental protocols, and expected outcomes for this synthetic strategy.

Theoretical Background & Reaction Mechanism

The core transformation is a double imine-forming condensation followed by cyclization and aromatization. The reaction is typically acid-catalyzed and proceeds via a well-established pathway.

Causality of Mechanistic Steps:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of the diaminoquinolinone onto one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. The presence of a catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating this initial step.

  • Carbinolamine Formation & Dehydration: This attack forms an unstable carbinolamine intermediate, which readily dehydrates to form a mono-imine (Schiff base). This dehydration is the driving force for this stage of the reaction.

  • Intramolecular Cyclization: The second, pendant amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step is kinetically favored due to the proximity of the reacting groups, leading to the formation of a six-membered dihydropyrazine ring intermediate.

  • Final Dehydration & Aromatization: A second dehydration event occurs, eliminating a molecule of water to form the stable, aromatic pyrazine ring. The formation of this aromatic system is the thermodynamic driving force for the overall reaction.[3]

Figure 1: Generalized Reaction Mechanism

Applications & Significance in Drug Development

The resulting pyrazino[2,3-c]quinolinone scaffold is a planar, polycyclic aromatic system with multiple hydrogen bond acceptors (N-atoms, carbonyl-O) and a potential hydrogen bond donor (if the quinolinone N-H is unsubstituted). This structural motif is attractive for several reasons:

  • DNA Intercalation: Planar aromatic systems are known to intercalate between the base pairs of DNA, a mechanism utilized by many anticancer agents.

  • Kinase Inhibition: The quinolinone and pyrazine moieties are present in numerous known kinase inhibitors. The fused system can serve as a rigid scaffold to present functional groups that interact with the ATP-binding site of various kinases.

  • Bioisosteric Replacement: This scaffold can be considered a bioisostere of other fused heterocyclic systems found in natural products and synthetic drugs, offering a novel chemical space for exploration.[2]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of pyrazino[2,3-c]quinolin-2(1H)-one derivatives.

General Considerations & Reagent Selection
  • Solvent Choice: Ethanol or methanol are the preferred solvents. They provide good solubility for the diamine reactant and most simple dicarbonyls, while also having a sufficiently high boiling point for reflux conditions. Post-reaction, they are easily removed under reduced pressure.

  • Catalyst: Glacial acetic acid is an effective and inexpensive catalyst. Typically, 3-5 drops are sufficient for a 1-5 mmol scale reaction. It functions to activate the carbonyl groups towards nucleophilic attack.

  • 1,2-Dicarbonyls: A wide range of dicarbonyls can be used, allowing for facile diversification of the final product. Common choices include:

    • Glyoxal (40% in H₂O): Leads to the unsubstituted parent pyrazino-scaffold.

    • Methylglyoxal (40% in H₂O): Introduces a methyl group onto the pyrazine ring.

    • Benzil (Diphenylglyoxal): Introduces two phenyl groups, significantly increasing the lipophilicity and steric bulk of the product.

  • Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 6-Methylpyrazino[2,3-c]quinolin-2(1H)-one (from Glyoxal)
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diamino-1-methylquinolin-2(1H)-one (1.0 mmol, 189.2 mg).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture until the diamine is fully dissolved.

  • Reagent Addition: Add glyoxal (1.1 mmol, 0.16 mL of a 40% aqueous solution) to the stirred solution, followed by 3-4 drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as the mobile phase). The disappearance of the diamine spot indicates reaction completion.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration. c. If no precipitate forms, reduce the solvent volume to ~5 mL using a rotary evaporator. d. Add 20 mL of cold distilled water to the concentrated mixture to induce precipitation. e. Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold ethanol (5 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3,4-Diphenyl-6-methylpyrazino[2,3-c]quinolin-2(1H)-one (from Benzil)
  • Reaction Setup: To a 50 mL round-bottom flask with a stir bar and reflux condenser, add 3,4-diamino-1-methylquinolin-2(1H)-one (1.0 mmol, 189.2 mg) and benzil (1.0 mmol, 210.2 mg).

  • Solvent & Catalyst: Add 25 mL of glacial acetic acid. Rationale: Acetic acid serves as both the solvent and the catalyst in this case, which is often necessary for less reactive, solid dicarbonyls like benzil.

  • Reaction: Heat the mixture to reflux (approx. 120°C) and maintain for 6-8 hours, monitoring by TLC.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-water with stirring. c. A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration. e. Wash the solid thoroughly with water until the filtrate is neutral (to remove acetic acid), followed by a wash with cold ethanol.

  • Purification: The crude product is typically of high purity but can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Experimental Workflow & Data Summary

The overall process from reactants to a fully characterized final product follows a logical sequence.

Workflow Figure 2: Experimental Workflow Reactants 1. Reaction Setup (Diamine + Dicarbonyl + Solvent + Catalyst) Reaction 2. Heating & Reflux (4-8 hours) Reactants->Reaction TLC 3. TLC Monitoring Reaction->TLC TLC->Reaction Incomplete Workup 4. Workup (Cooling, Precipitation, Filtration) TLC->Workup Complete Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, m.p.) Purification->Characterization Final Pure Product Characterization->Final

Figure 2: Experimental Workflow
Table of Expected Products & Data

The following table summarizes the expected products and key characteristics for the reactions detailed in the protocols.

1,2-DicarbonylProduct StructureProduct NameExpected YieldKey Characterization Notes
Glyoxal6-Methylpyrazino[2,3-c]quinolin-2(1H)-one75-90%¹H NMR: Expect singlets for the pyrazine protons and the N-methyl group. Aromatic multiplets for the quinolinone ring. MS (ESI+): [M+H]⁺ should be the base peak.
Benzil3,4-Diphenyl-6-methylpyrazino[2,3-c]quinolin-2(1H)-one80-95%¹H NMR: Disappearance of pyrazine proton signals. Appearance of complex multiplets in the aromatic region for the two phenyl groups. ¹³C NMR: Two additional sets of signals for the phenyl rings.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient heating. 2. Catalyst degradation or omission. 3. Poor quality starting materials.1. Ensure the reaction is at a full reflux. 2. Add a few more drops of glacial acetic acid. 3. Check the purity of reactants.
Complex Mixture of Products 1. Reaction run for too long, causing decomposition. 2. Side reactions due to impurities.1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Purify starting materials before the reaction.
Difficulty in Purification 1. Product is highly soluble in the recrystallization solvent. 2. Product co-elutes with impurities during chromatography.1. Try a different solvent system for recrystallization (e.g., DMF/water, Ethanol/Hexane). 2. Adjust the polarity of the mobile phase for column chromatography; try a gradient elution.

References

  • Kratochvíl, M., Stýskala, J., Cankař, P. (2018). Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. Molecules, 23(11), 2960. [Link]

  • Reddy, T.S., Sravya, G., et al. (2019). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ChemistrySelect, 4(39), 11469-11474. [Link]

  • Hassan, S.Y. (2011). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 22(7), 1286-1298. [Link]

  • Cai, H., et al. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 50(6), 1526–1537. [Link]

  • Kratochvíl, M., Stýskala, J., Cankař, P. (2018). Molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during their reaction with isocyanic acid. Beilstein Archives. [Link]

  • Zheng, Y., et al. (2017). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Organic Chemistry, 37(1), 162-167. [Link]

  • Godhasra, J., et al. (2013). Synthesis of some novel quinoline and pyrazolone derivatives via Knorr pyrazole and quinoline synthesis and evaluation of their antimicrobial activity. Trade Science Inc.[Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2020, 1-28. [Link]

  • Shapiro, R., et al. (1969). Reactions of methylglyoxal with nucleic acids. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 179(2), 469-471. [Link]

Sources

Application Notes and Protocols for the Derivatization of Primary Amine Groups in Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of a primary amine group on this scaffold offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and actionable protocols for the three most common and effective strategies for derivatizing primary amines on quinolinone cores: acylation, sulfonylation, and reductive amination. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, practical experimental considerations, and robust analytical validation to ensure reliable and reproducible outcomes in your research and development endeavors.

Introduction: The Strategic Importance of the Quinolinone Primary Amine

The quinolinone core is a recurring motif in a wide array of biologically active molecules, exhibiting activities ranging from antibacterial to anticancer. The introduction of a primary amine substituent onto this heterocyclic system significantly enhances its value as a medicinal chemistry scaffold. This functional group serves as a key point for diversification, allowing for the introduction of a wide range of substituents to modulate properties such as:

  • Potency and Selectivity: Introduction of new functionalities can lead to enhanced interactions with the biological target.

  • Physicochemical Properties: Modification of the amine can alter solubility, lipophilicity (LogP), and metabolic stability.

  • Pharmacokinetic Profile: Derivatization can influence absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vector-Targeting: Conjugation to specific moieties can direct the molecule to a particular tissue or cell type.

This guide provides detailed protocols for the most common and versatile methods for derivatizing primary amines on quinolinone scaffolds, focusing on practical implementation and robust analytical characterization.

Derivatization Strategies: A Practical Overview

The choice of derivatization strategy depends on the desired final product and the overall synthetic scheme. The three most common approaches are acylation, sulfonylation, and reductive amination, each offering a unique set of advantages and considerations.

Acylation: Forging Amide Bonds

Acylation is a robust and widely used method for converting a primary amine into an amide. This transformation is generally high-yielding and can be achieved using a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The resulting amide bond is typically stable and can significantly alter the electronic and steric properties of the molecule.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and often used for simple acylations. For more complex or sensitive substrates, the use of a carboxylic acid with a coupling agent (e.g., EDC, HATU) provides a milder and more controlled reaction.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the acid byproduct (e.g., HCl) generated during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and prevent unwanted side reactions.

Experimental Protocol: Acylation of an Amino-Quinolinone with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of a primary amine on a quinolinone scaffold using an acyl chloride.

Materials:

  • Amino-quinolinone starting material

  • Acyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or DIPEA (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification reagents (water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the amino-quinolinone (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirring solution of the amino-quinolinone at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl quinolinone derivative.

Data Presentation: Representative Acylation Reactions

Starting AmineAcylating AgentBaseSolventTime (h)Yield (%)
6-amino-4-methylquinolin-2(1H)-oneAcetyl chlorideTEADCM295
7-amino-quinolin-2(1H)-oneBenzoyl chlorideDIPEATHF492
6-amino-4-phenylquinolin-2(1H)-one4-Methoxybenzoyl chlorideTEADCM390

Visualization of Acylation Workflow

acylation_workflow start Dissolve Amino-Quinolinone in Anhydrous DCM add_base Add Triethylamine (TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Slowly Add Acyl Chloride Solution cool->add_acyl_chloride react Stir at RT (2-16h) add_acyl_chloride->react workup Aqueous Workup & Extraction react->workup purify Silica Gel Chromatography workup->purify product N-Acyl Quinolinone Product purify->product

Caption: General workflow for the acylation of a primary amine on a quinolinone scaffold.

Sulfonylation: Crafting Sulfonamides

Sulfonylation is analogous to acylation but utilizes a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in a multitude of marketed drugs due to their ability to act as hydrogen bond donors and acceptors, and their generally high metabolic stability.

Causality of Experimental Choices:

  • Sulfonylating Agent: A wide range of aryl and alkyl sulfonyl chlorides are commercially available, allowing for significant structural diversity.

  • Base: Pyridine is often used as both the base and solvent for sulfonylation reactions, as it is effective at scavenging HCl and can also catalyze the reaction. Alternatively, TEA or DIPEA in a non-protic solvent can be used.

  • Reaction Conditions: Sulfonylation reactions are often performed at room temperature, but gentle heating may be required for less reactive amines or sulfonyl chlorides.

Experimental Protocol: Sulfonylation of an Amino-Quinolinone

This protocol provides a general method for the synthesis of quinolinone sulfonamides.

Materials:

  • Amino-quinolinone starting material

  • Sulfonyl chloride (1.2 equivalents)

  • Pyridine (as solvent and base) or TEA/DIPEA (2.0 equivalents) in DCM

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amino-quinolinone (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.2 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate and wash thoroughly with cold water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Representative Sulfonylation Reactions

Starting AmineSulfonylating AgentBaseSolventTime (h)Yield (%)
6-amino-4-methylquinolin-2(1H)-oneMethanesulfonyl chloridePyridinePyridine688
7-amino-quinolin-2(1H)-onep-Toluenesulfonyl chlorideTEADCM1285
6-amino-4-phenylquinolin-2(1H)-oneBenzenesulfonyl chloridePyridinePyridine891

Visualization of Sulfonylation Workflow

sulfonylation_workflow start Dissolve Amino-Quinolinone in Anhydrous Pyridine cool Cool to 0 °C start->cool add_sulfonyl_chloride Slowly Add Sulfonyl Chloride cool->add_sulfonyl_chloride react Stir at RT (4-24h) add_sulfonyl_chloride->react workup Quench with Ice-Water & Isolate/Extract react->workup purify Recrystallization or Column Chromatography workup->purify product Quinolinone Sulfonamide Product purify->product

Caption: General workflow for the sulfonylation of a primary amine on a quinolinone scaffold.

Reductive Amination: Expanding the Amine

Reductive amination is a powerful and versatile method for forming new carbon-nitrogen bonds, effectively converting a primary amine into a secondary or tertiary amine.[1][2] The reaction proceeds via the formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[3]

Causality of Experimental Choices:

  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[2][4] STAB is often preferred due to the lower toxicity of its byproducts.[4]

  • Solvent: Dichloroethane (DCE) or methanol (MeOH) are common solvents for reductive amination. Acetic acid is often added as a catalyst to facilitate imine formation.

Experimental Protocol: Reductive Amination of an Amino-Quinolinone with an Aldehyde

This protocol outlines a general procedure for the reductive amination of a primary amino-quinolinone.

Materials:

  • Amino-quinolinone starting material

  • Aldehyde (1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the amino-quinolinone (1.0 equivalent) and the aldehyde (1.2 equivalents) and dissolve in DCE or MeOH.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the solution at room temperature for 1-2 hours to allow for imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Data Presentation: Representative Reductive Amination Reactions

Starting AmineAldehydeReducing AgentSolventTime (h)Yield (%)
6-amino-4-methylquinolin-2(1H)-oneFormaldehydeSTABDCE685
7-amino-quinolin-2(1H)-oneBenzaldehydeNaBH3CNMeOH1280
6-amino-4-phenylquinolin-2(1H)-oneCyclohexanecarboxaldehydeSTABDCE889

Visualization of Reductive Amination Workflow

reductive_amination_workflow start Mix Amino-Quinolinone, Aldehyde, and Acetic Acid in DCE/MeOH form_imine Stir at RT (1-2h for imine formation) start->form_imine add_reductant Add Sodium Triacetoxyborohydride (STAB) form_imine->add_reductant react Stir at RT (4-24h) add_reductant->react workup Quench with NaHCO3(aq) & Extract react->workup purify Silica Gel Chromatography workup->purify product N-Alkyl Quinolinone Product purify->product

Caption: General workflow for the reductive amination of a primary amine on a quinolinone scaffold.

Analytical Characterization of Derivatized Quinolinones

Robust analytical characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment of the molecule. Key diagnostics for successful derivatization include the disappearance of the primary amine protons (often a broad singlet) and the appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl group.

    • ¹³C NMR: Shows the carbon framework of the molecule. Changes in the chemical shifts of the carbon atoms near the derivatized amine provide further evidence of successful reaction.

  • Mass Spectrometry (MS):

    • LC-MS: Used to monitor reaction progress and confirm the molecular weight of the product. The observation of the expected molecular ion peak is a strong indicator of the desired transformation.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy:

    • Can be used to identify key functional groups. For acylation, the appearance of a strong amide carbonyl stretch (typically around 1650 cm⁻¹) is indicative of product formation. For sulfonylation, characteristic S=O stretching bands will be observed.

Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. Below is a summary of common issues and potential solutions.

Data Presentation: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents (e.g., moisture-sensitive acyl/sulfonyl chlorides, old reducing agent).- Insufficiently reactive starting materials.- Steric hindrance around the amine.- Use freshly opened or purified reagents.- Increase reaction temperature and/or time.- For acylation, consider using a more potent coupling agent (e.g., HATU).- For reductive amination, ensure the pH is slightly acidic to promote imine formation.
Formation of Multiple Products - Di-acylation or di-sulfonylation (if other nucleophilic groups are present).- Over-alkylation in reductive amination (formation of tertiary amine).- Side reactions on the quinolinone ring.- Use a protecting group strategy for other reactive sites.- In reductive amination, use a stoichiometric amount of the aldehyde/ketone.- Optimize reaction conditions (lower temperature, shorter reaction time) to improve selectivity.
Difficult Purification - Product co-elutes with starting material or byproducts.- Product is highly polar or insoluble.- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.- For highly polar products, reverse-phase chromatography may be effective.

Expert Insight on Chemoselectivity:

The quinolinone scaffold can possess other nucleophilic sites, such as a hydroxyl group. In such cases, chemoselectivity becomes a critical consideration. For instance, in the acylation of 2-amino-8-quinolinol, the reaction conditions can be tuned to favor either N-acylation or O-acylation. Generally, direct acylation with highly reactive acylating agents tends to favor O-acylation, while activating the amine with a strong base before adding a less reactive acylating agent can promote N-acylation. Careful optimization of the reaction conditions is key to achieving the desired outcome in multifunctionalized systems.

Conclusion

The derivatization of primary amines on quinolinone scaffolds is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient generation of compound libraries for SAR exploration. The acylation, sulfonylation, and reductive amination reactions detailed in this guide provide a robust toolkit for the synthetic chemist. By understanding the underlying principles of each transformation and adhering to rigorous experimental and analytical practices, researchers can confidently and reproducibly modify these privileged scaffolds to advance their drug discovery programs.

References

  • Shao, L., Zhang, J., & Wang, P. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(70), 44199-44203.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Boruah, M., & Prajapati, D. (2007). A novel reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica gel. Tetrahedron Letters, 48(38), 6751-6753.
  • Katritzky, A. R., & Rachwal, S. (1987). A new and convenient one-pot synthesis of 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
  • Comins, D. L., & Joseph, S. P. (1996). A mild and efficient method for the N-alkylation of amines. Tetrahedron Letters, 37(46), 8347-8350.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Putt, K. S., & Taresa, M. A. (2014). Sulfonamides in medicinal chemistry. Future medicinal chemistry, 6(13), 1475–1491.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55-72.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

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Protocol for Schiff base formation using 3,4-Diamino-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Facile Synthesis of Novel Schiff Bases from 3,4-Diamino-1-methylquinolin-2(1H)-one

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 3,4-Diamino-1-methylquinolin-2(1H)-one. Quinolinone-based Schiff bases are a class of compounds attracting significant interest due to their versatile applications as ligands in coordination chemistry, fluorescent probes, and as scaffolds in medicinal chemistry, exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2][3] This guide details the underlying chemical principles, step-by-step experimental protocols for both mono- and bis-Schiff base formation, characterization methodologies, and a troubleshooting guide. The protocols are designed to be robust and reproducible for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Background

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group).[4] They are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[5] This reaction is a cornerstone of synthetic organic chemistry due to its simplicity and the wide structural diversity of the resulting products.[2]

The quinolinone moiety is a privileged scaffold in drug discovery, found in numerous synthetic and natural compounds.[2][6] The fusion of a quinolinone core with the versatile azomethine group yields Schiff bases with unique electronic and steric properties, making them excellent candidates for developing novel therapeutic agents and functional materials.[3][7]

3,4-Diamino-1-methylquinolin-2(1H)-one is a particularly interesting precursor. Possessing two primary amine groups at adjacent positions on the heterocyclic ring, it offers the potential to react in a controlled manner to form either mono-Schiff bases (at one amino group) or bis-Schiff bases (at both amino groups), depending on the stoichiometry and reaction conditions. This dual reactivity allows for the creation of a diverse library of compounds from a single starting material.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[8] The process can be broken down into two primary stages:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[4][8]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is typically catalyzed by a weak acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[9]

The equilibrium can be driven towards the product by removing water from the reaction mixture, often achieved by azeotropic distillation or by using a dehydrating agent.[8]

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of Schiff bases from aromatic amines and quinolinone derivatives.[10][11][12] Researchers should optimize conditions for their specific aldehyde substrates.

Protocol 1: Synthesis of Mono-Schiff Bases

This protocol is designed for the reaction of the diamine with one equivalent of an aromatic aldehyde.

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Notes
3,4-Diamino-1-methylquinolin-2(1H)-oneN/A189.21Starting material.
Aromatic Aldehyde (e.g., Salicylaldehyde)90-02-8122.12Substrate (use 1.05 equivalents).
Absolute Ethanol64-17-546.07Reaction solvent.
Glacial Acetic Acid64-19-760.05Catalyst.

Step-by-Step Procedure

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-Diamino-1-methylquinolin-2(1H)-one (e.g., 1.89 g, 10 mmol) in absolute ethanol (40-50 mL). Gentle warming may be required to achieve full dissolution.

  • Addition of Aldehyde: To the stirred solution, add a solution of the desired aromatic aldehyde (10.5 mmol, 1.05 equivalents) dissolved in a small amount of ethanol (10 mL).

    • Scientist's Note: Using a slight excess of the aldehyde can help drive the reaction to completion, but a large excess may complicate purification.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.[8][13]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: During reflux, a precipitate of the Schiff base product often begins to form. The reaction time may vary depending on the reactivity of the aldehyde used.

  • Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified Schiff base product in a vacuum oven at 50-60 °C to a constant weight.

Workflow_Mono cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification dissolve 1. Dissolve Diamine in Ethanol add_aldehyde 2. Add Aldehyde (1.05 eq.) dissolve->add_aldehyde add_catalyst 3. Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux 4. Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool 5. Cool to Room Temp & then in Ice Bath reflux->cool filter 6. Vacuum Filter Solid cool->filter wash 7. Wash with Cold Ethanol filter->wash dry 8. Dry Under Vacuum wash->dry

Caption: Experimental workflow for mono-Schiff base synthesis.

Protocol 2: Synthesis of Bis-Schiff Bases

This protocol is adapted for the reaction with two equivalents of an aldehyde to form a bis-Schiff base.

Procedure Modification

  • Follow the same steps as in Protocol 1, but increase the amount of the aromatic aldehyde to 2.2 equivalents .

  • The reflux time may need to be extended to 4-8 hours to ensure complete reaction at both amino sites. Monitor carefully by TLC, observing the disappearance of both the starting diamine and the mono-substituted intermediate.

Characterization of Products

A successful synthesis should be confirmed using standard spectroscopic techniques. The formation of the azomethine group and the consumption of the primary amine groups lead to distinct changes in the spectra.

TechniqueKey Signal / Observation
FT-IR Disappearance of the N-H stretching vibrations of the primary amine (typically a doublet around 3300-3450 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1640 cm⁻¹.[2][14]
¹H NMR Disappearance of the broad singlet corresponding to the -NH₂ protons. Appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.5 ppm.[15]
¹³C NMR Appearance of the imine carbon (-C =N) signal in the range of δ 150-165 ppm.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the expected Schiff base product.

Applications and Significance

The Schiff bases synthesized from 3,4-Diamino-1-methylquinolin-2(1H)-one are valuable compounds with broad potential applications:

  • Coordination Chemistry: The imine nitrogen and potentially other nearby heteroatoms can act as donor sites, making these compounds excellent ligands for forming stable complexes with various metal ions.[1][16] These metal complexes are investigated for their catalytic activity in organic transformations.[17]

  • Fluorescent Sensors: The extended π-conjugation in these molecules often results in fluorescent properties. Their fluorescence can be modulated by the binding of specific ions or changes in pH, making them candidates for chemosensors.[7][10][18]

  • Medicinal Chemistry: Quinolinone derivatives and Schiff bases are independently known for a wide spectrum of biological activities. Their combination has led to the discovery of potent antimicrobial, antifungal, and anticancer agents.[2][3][19]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Aldehyde is unreactive or sterically hindered. 3. Insufficient catalyst.1. Increase reflux time and monitor by TLC. 2. Increase reaction temperature or use a more effective catalyst (e.g., p-toluenesulfonic acid). 3. Add a few more drops of acetic acid.
Reaction Stalls at Mono-Schiff Base (for bis-synthesis)1. Insufficient aldehyde. 2. Second amine group is less reactive after the first has reacted.1. Ensure at least 2.2 equivalents of aldehyde are used. 2. Increase reflux time and/or temperature.
Product is Oily / Does Not Precipitate The product is highly soluble in the reaction solvent.1. Reduce the volume of the solvent by rotary evaporation after the reaction. 2. Try to precipitate the product by adding a non-polar solvent like hexane or by cooling for an extended period.
Product is Impure 1. Unreacted starting materials. 2. Side reactions.1. Ensure the product is washed thoroughly with cold solvent. 2. Recrystallize the product from a suitable solvent system (e.g., ethanol, DMF/ethanol).

Conclusion

The condensation reaction between 3,4-Diamino-1-methylquinolin-2(1H)-one and various aldehydes provides a straightforward and efficient route to a novel class of quinolinone-based Schiff bases. The protocols outlined in this guide are versatile and can be adapted to generate a wide array of mono- and bis-imines. The rich functionality and proven biological relevance of the quinolinone and Schiff base moieties make these products highly valuable for further investigation in drug development, catalysis, and materials science.

References

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  • Synthesis and logic gate application of quinoline schiff base probe for fluorescence detection of mercury ions. (2024, July 9). Journal of Coordination Chemistry.
  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. (n.d.). Molecules.
  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. (2025, May 15). Journal of Coordination Chemistry.
  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024, August 7). ResearchGate.
  • A quinoline based Schiff-base compound as pH sensor. (n.d.). RSC Advances.
  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2026, February 12). Der Pharma Chemica.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules.
  • RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. (n.d.). DergiPark.
  • Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. (n.d.).

Sources

Troubleshooting & Optimization

Improving reaction yields for the N-methylation of 3,4-diaminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The N-methylation of 3,4-diaminoquinolines presents a classic chemoselectivity challenge. The substrate contains three distinct nucleophilic nitrogen centers:

  • N1 (Quinoline Ring Nitrogen): Highly basic (

    
    ), prone to quaternization (formation of N-methylquinolinium salts).
    
  • C3-Amine (

    
    ):  Behaves similarly to an electron-deficient aniline; moderately nucleophilic.[1]
    
  • C4-Amine (

    
    ):  Vinylogous amidine character.[1] The lone pair is delocalized into the ring nitrogen (N1), significantly reducing its nucleophilicity compared to the C3-amine.
    

Common Failure Modes:

  • Regio-scrambling: Methylation occurs at N1 or mixtures of N3/N4.[1]

  • Over-alkylation: Formation of dimethylated species or quaternary ammonium salts.[1]

  • Stalled Reaction: Low conversion due to the electron-deficient nature of the heterocycle.[1]

Diagnostic Decision Tree

Use the following logic flow to identify the correct protocol for your specific issue.

MethylationLogic Start Start: What is the primary failure mode? Issue1 Mixture of Isomers / Wrong Regioselectivity Start->Issue1 Issue2 Over-methylation (Quaternization) Start->Issue2 Issue3 Low Yield / Incomplete Conversion Start->Issue3 Sol1 Switch to Reductive Amination (See Module 2) Issue1->Sol1 Control via Mechanism Sol2 Use Boc-Protection Strategy (See Module 3) Issue2->Sol2 Control via Sterics Sol3 Microwave Acceleration or Acid Catalysis Issue3->Sol3 Control via Energy

Figure 1: Diagnostic flowchart for selecting the appropriate optimization strategy based on observed experimental failure.

Technical Modules & Troubleshooting

Module 1: Regioselectivity (The "Wrong Nitrogen" Problem)

The Issue: Direct alkylation using methyl iodide (MeI) or dimethyl sulfate (DMS) is governed purely by nucleophilicity.[1] The ring nitrogen (N1) is often the most basic site, leading to biologically inactive N-methylquinolinium salts.

The Fix: Reductive Amination. By using formaldehyde (HCHO) and a hydride source (e.g.,


), you change the mechanism from 

displacement to imine formation/reduction.[2]
  • Why it works: The reaction is typically performed at pH 4–5 (acetic acid).[1] Under these conditions, the highly basic Ring-N1 is protonated (

    
    ), rendering it non-nucleophilic and "protected" from reaction. The exocyclic amines (
    
    
    
    ) remain unprotonated enough to attack the electrophilic aldehyde.

Protocol 1: Regioselective Monomethylation via Reductive Amination

  • Dissolve: 1.0 eq of 3,4-diaminoquinoline in MeOH/AcOH (10:1 ratio).

  • Activate: Add 1.1 eq of Paraformaldehyde (or 37% formalin).[1] Stir for 1 hour at RT to form the hemiaminal/imine.

    • Checkpoint: Monitor by TLC.[1] The starting material spot should disappear/shift.[1]

  • Reduce: Cool to 0°C. Add 1.5 eq of Sodium Cyanoborohydride (

    
    ) portion-wise.
    
  • Workup: Quench with sat.

    
     (neutralize the AcOH).[1] Extract with DCM.[1][3]
    
  • Validation:

    
     NMR will show a singlet ~2.9-3.0 ppm (3H) for N-Me.[1] If N1-Me (ring) formed, the signal is typically deshielded (>4.0 ppm) and the ring protons shift significantly.
    
Module 2: Over-Methylation (The "Polymethylation" Problem)

The Issue: Once a primary amine is methylated to a secondary amine, it often becomes more nucleophilic (inductive effect of the alkyl group), leading to rapid dimethylation.[2]

The Fix: Boc-Protection Strategy. If reductive amination yields mixtures of mono/di-methyl products, use a protection-deprotection sequence. This is the "Gold Standard" for purity in pharmaceutical scaling.

Protocol 2: The Boc-Methylation Sequence

  • Protection: Treat diamine with

    
     (1.0 eq) in THF/TEA.
    
    • Note: The less sterically hindered 3-amine usually reacts faster than the 4-amine.

  • Methylation: Treat the mono-Boc intermediate with NaH (1.2 eq) in DMF at 0°C, followed by MeI (1.1 eq).

    • Why: The Boc proton is acidic (

      
      ); NaH deprotonates the carbamate nitrogen, making it a potent nucleophile that reacts cleanly with MeI.
      
  • Deprotection: Treat with TFA/DCM (1:1) or 4M HCl in Dioxane.[1]

Comparative Data: Direct vs. Stepwise

MethodReagentsYield (Mono-Me)SelectivityMain Impurity
Direct Alkylation MeI,

, DMF
< 30%PoorQuaternary Salts / Dimethyl
Reductive Amination HCHO,

, AcOH
65-80%GoodUnreacted SM
Boc-Route 1.

2. NaH/MeI 3. TFA
85-92% Excellent None (Stepwise control)
Module 3: Low Reactivity (The "Dead Reaction" Problem)

The Issue: The 4-amino group is electronically coupled to the electron-deficient quinoline ring. It has significant double-bond character (see Resonance below), making it a poor nucleophile.[1]

The Fix: Microwave-Assisted Synthesis. Conventional heating often leads to decomposition before reaction completion.[1] Microwave irradiation provides rapid, uniform heating that can overcome the high activation energy barrier of the 4-amino group.[1]

Mechanism Visualization: The diagram below illustrates why the 4-amino group is deactivated compared to the 3-amino group.

Resonance cluster_0 Consequence N4 4-NH2 Lone Pair Ring Quinoline Ring System N4->Ring Strong Resonance (Vinylogous Amidine) N1 Ring Nitrogen (N1) Ring->N1 Electron Sink Result 4-NH2 Nucleophilicity ↓ (Hard to Methylate) Ring->Result

Figure 2: Electronic deactivation of the 4-amino position due to resonance delocalization into the ring nitrogen.

Frequently Asked Questions (FAQs)

Q1: I am seeing a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the N-methylquinolinium salt (quaternization of the ring nitrogen). This occurs if your reaction medium is too basic.[1]

  • Correction: Ensure you are using the Reductive Amination protocol with Acetic Acid (Module 1).[1] The acid protonates the ring nitrogen, blocking this side reaction.[1]

Q2: Can I use Dimethyl Carbonate (DMC) as a "Green" alternative? A: Yes, but it requires higher temperatures (


) and a catalyst like DBU or Zeolites.[1] DMC is less reactive than MeI but offers better mono-selectivity due to the steric bulk of the intermediate carbamate.[1] It is an excellent choice for scale-up if the substrate tolerates high heat.[1]

Q3: How do I distinguish between 3-NHMe and 4-NHMe isomers? A: Use NOESY NMR .

  • 3-NHMe: The methyl protons will show an NOE correlation with the proton at position 2 (the singlet between the ring N and the 3-position).

  • 4-NHMe: The methyl protons will show an NOE correlation with the proton at position 5 (the "top" proton of the benzene ring next to the 4-position).

References

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega, 2021.[1]

    • Relevance: Describes the Boc-protection strategy (Route C)
  • 4-Aminoquinoline: A Comprehensive Review of Synthetic Str

    • Relevance: Reviews nucleophilic substitution patterns and microwave-assisted synthesis techniques.
  • Regioselective Nucleophilic Arom

    • Relevance: Provides theoretical and experimental insights into the regioselectivity of quinazoline/quinoline systems.[1]

  • pKa Values of Amines and Cyclic Nitrogen Compounds.Alfa Chemistry.

    • Relevance: Fundamental data for understanding the basicity differences between ring nitrogens and exocyclic amines.[1]

Sources

Solving solubility issues of quinolinone derivatives in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming solubility limits and aggregation in Quinolinone/Fluoroquinolone derivatives.

The Diagnostic Phase: Why is your sample failing?

Quinolinone derivatives (including fluoroquinolones and carbostyrils) are notoriously difficult to analyze by NMR. Before choosing a solvent, you must identify the physical mechanism preventing dissolution.

The "Brick Dust" Mechanism: Quinolinones possess a rigid, planar scaffold capable of strong intermolecular interactions:

  • 
    -
    
    
    
    Stacking:
    The aromatic rings stack like plates, creating a high lattice energy that solvents must overcome.
  • Intermolecular Hydrogen Bonding: The lactam (amide) functionality at the 2-position creates strong dimer networks similar to DNA base pairs.

Diagnostic Workflow Use this logic gate to determine your experimental protocol.

SolubilityLogic Start Sample Status Visual Visual Inspection Start->Visual Precipitate Visible Solid/Haze Visual->Precipitate Clear Clear Solution Visual->Clear Action1 Switch to Polar Aprotic (DMSO-d6) Precipitate->Action1 Lattice Energy High Action3 Protonation Required (Add TFA-d) Precipitate->Action3 H-Bond Network Strong Broad Broad/Missing Peaks Clear->Broad Viscosity/Stacking Sharp Sharp Peaks Clear->Sharp Action2 Disrupt Aggregation (Heat or Dilution) Broad->Action2 Success Acquire Data Sharp->Success Action1->Precipitate Still Solid Action2->Success Action3->Success

Figure 1: Decision matrix for troubleshooting quinolinone solubility. Follow the path based on visual and spectral feedback.

Solvent Selection Matrix

Do not default to Chloroform (


). For quinolinones, it is often the worst choice due to its low polarity and inability to disrupt hydrogen bonds.
SolventPolarity (

)
Solubility PowerRisk FactorApplication Note
CDCl3 4.8LowLowOnly for N-alkylated or highly substituted derivatives. Often results in "haze."
DMSO-d6 46.7HighMediumThe Standard. Good for disrupting

-stacking. Risk:[1] Hygroscopic; water peak at 3.33 ppm can obscure signals.
MeOD-d4 32.7MediumLowGood for breaking H-bonds via exchange. Warning: Exchangeable protons (NH, OH) will disappear.
TFA-d 8.55*Extreme High The "Nuclear Option." Protonates the carbonyl/nitrogen. Drastically shifts peaks.[2]
TCE-d2 8.2MediumHighHigh-temperature alternative to DMSO (

C). Toxic.
Experimental Protocols
Protocol A: The "Heat & Shake" (DMSO-d6)

Use when: Sample is visibly cloudy in CDCl3 but chemically sensitive to acid.

  • Preparation: Place 5-10 mg of quinolinone in a standard 5mm NMR tube.

  • Solvation: Add 0.6 mL DMSO-d6.

  • Sonicate: Sonicate at

    
    C for 15 minutes.
    
  • Visual Check: Hold the tube against a light. If you see "schlieren" lines (swirls), it is not homogenous.

  • Variable Temperature (VT) Acquisition:

    • Set probe temperature to 353 K (80°C) .

    • Why? High temperature lowers viscosity (sharpening lines) and increases kinetic energy to break

      
      -stacking aggregates.
      
    • Caution: Ensure the cap is tight to prevent evaporation/condensation issues.

Protocol B: The "Acid Spike" (TFA-d)

Use when: Sample remains solid in DMSO or shows extremely broad lines (aggregation). This is the most effective method for stubborn quinolinones.

Mechanism: Trifluoroacetic acid (TFA) protonates the basic nitrogen or the carbonyl oxygen. This introduces a positive charge, creating electrostatic repulsion between molecules that breaks the H-bonded dimers.

  • Initial Solvent: Suspend sample in 0.5 mL

    
     (or DMSO-d6).
    
  • Titration: Add 1-2 drops (~50

    
    L) of TFA-d  (Deuterated Trifluoroacetic acid).
    
  • Observation: The solution should clear instantly.

  • Data Interpretation Warning:

    • Chemical Shift Perturbation: Expect significant downfield shifts (0.5 - 2.0 ppm) for protons near the nitrogen/carbonyl core due to the deshielding effect of protonation.

    • Validation: If the peaks sharpen but move, your compound is intact; it is simply protonated.

Technical Deep Dive: Aggregation & Tautomerism

Users often mistake aggregation for insolubility . If your tube looks clear but your NMR peaks are broad "humps," your molecule is forming supramolecular structures.

The Aggregation Trap

Quinolinones form vertical stacks in solution. As concentration increases, the observed chemical shift (


) becomes a weighted average of the monomer (

) and the aggregate (

).


  • Symptom: Aromatic peaks broaden significantly.[2]

  • Fix: Perform a Dilution Study . Run the spectrum at 10 mg/mL and 1 mg/mL. If peaks sharpen and shift at low concentration, you have aggregation.

Tautomeric Ambiguity

2-Quinolinones exist in equilibrium with 2-hydroxyquinolines (lactam-lactim tautomerism).

Figure 2: Solvent influence on tautomeric equilibrium. Polar solvents stabilize the Lactam form.

  • DMSO-d6: Favors the Lactam (C=O) form due to hydrogen bond accepting capability.

  • CDCl3: May show a mixture, leading to peak doubling or broadening.

  • Recommendation: Stick to DMSO-d6 to force the equilibrium to a single species (Lactam) for cleaner spectra.

Frequently Asked Questions (FAQs)

Q: My sample dissolved in hot DMSO, but precipitated inside the NMR probe. What happened? A: The probe was likely colder than your prep temperature.

  • Fix: Pre-warm the NMR probe to 40°C before inserting the sample. Never insert a hot tube into a room-temperature probe; the temperature gradient causes rapid crystallization.

Q: I used MeOD-d4 and my NH peak disappeared. Is my product wrong? A: No. This is Deuterium Exchange . The NH proton in quinolinones is acidic enough to exchange with the deuterium in Methanol-d4 (


).
  • Verification: Run the sample in DMSO-d6 or Acetone-d6 to see the labile proton.

Q: Can I use regular TFA (non-deuterated)? A: Only for a quick check. Regular TFA contains a massive proton signal at ~11-13 ppm that will dominate the receiver gain and potentially obscure your aromatic region. Always use TFA-d for publication-quality data.

Q: I see a "hump" under my aromatic peaks in DMSO. A: This is often residual water interacting with the quinolinone nitrogen.

  • Fix: Add activated molecular sieves (3Å) directly to the NMR tube and let it stand for 30 minutes.

References
  • Solvent Effects on Tautomerism: Arnone, A., et al. "NMR study of tautomerism in natural perylenequinones."[3] Journal of the Chemical Society, Perkin Transactions 2, 1993, 1447-1454.[3]

  • Aggregation in Fluoroquinolones: Trefi, S., et al. "A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements." Journal of Pharmaceutical and Biomedical Analysis, 2007.

  • Trace Impurities in NMR Solvents: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62, 7512-7515.

  • TFA Solvent Effects: Dotsenko, V. V.[2] "Solvent selection for polyaza heterocycles." ResearchGate Discussions, 2014.

Sources

Technical Support Center: Optimizing Cyclization Temperature for Quinolinone-Based Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of quinolinone-based heterocycles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the critical cyclization step. Our focus is on understanding and optimizing the reaction temperature to maximize yield, minimize impurities, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is cyclization temperature such a critical parameter in quinolinone synthesis?

The cyclization temperature is arguably one of the most influential parameters in quinolinone synthesis, especially in classical thermal methods like the Conrad-Limpach or Gould-Jacobs reactions. The formation of the quinolinone ring system often involves an intramolecular reaction, such as an electrocyclization or condensation, which has a significant activation energy barrier.

  • Insufficient Temperature: If the temperature is too low, the reaction may not have enough energy to overcome this barrier, resulting in a sluggish or completely stalled reaction and poor yields.[1]

  • Excessive Temperature: Conversely, temperatures that are too high can be detrimental. They can lead to the decomposition of starting materials, intermediates, or the final product. Furthermore, high heat can promote undesirable side reactions, such as polymerization or the formation of regioisomers, which complicates purification and reduces the isolated yield of the desired product.[2]

Q2: My thermal cyclization (e.g., Conrad-Limpach) is failing. What is a typical temperature range I should be targeting?

For many traditional thermal cyclization methods, very high temperatures are required. The Conrad-Limpach and Gould-Jacobs reactions, for instance, often necessitate temperatures in the range of 200-250 °C to drive the reaction to completion.[2][3] In early procedures without a solvent, yields were often moderate (below 30%). The use of an inert, high-boiling solvent is crucial to achieve these temperatures effectively and can increase yields to as high as 95%.[2] If your reaction is failing, the first step is to ensure your heating apparatus can reliably reach and maintain this high-temperature range.

Q3: I'm observing a significant number of side products. Could the temperature be too high?

Yes, this is a very likely cause. High temperatures can provide enough energy to activate alternative reaction pathways. Common side products include regioisomers (especially with asymmetrically substituted anilines), products from self-condensation of ketone starting materials (aldol condensation), and tarry byproducts from polymerization or decomposition.[4][5] Carefully controlling the reaction temperature and monitoring the reaction progress using Thin-Layer Chromatography (TLC) can help determine the optimal point where product formation is maximized and side product formation is minimized.[6]

Q4: How does my choice of solvent impact the required cyclization temperature?

The solvent plays a critical role, primarily by dictating the maximum achievable reaction temperature at atmospheric pressure. For high-temperature thermal cyclizations, a high-boiling, inert solvent is essential.[1]

  • Function: These solvents act as a heat-transfer medium, allowing the reaction mixture to be heated uniformly to the required temperature for cyclization (e.g., >250 °C).[5]

  • Common Choices: Solvents like mineral oil, diphenyl ether, or Dowtherm A are frequently used because their boiling points are well above the required reaction temperature.[1][2]

  • Influence on Yield: Studies have shown that for reactions like the Conrad-Limpach synthesis, the yield generally improves with higher-boiling solvents.[1][5]

In some modern, catalyst-driven reactions, the solvent can also play a role in catalyst and substrate solubility, which may allow for lower reaction temperatures.[7][8] Protic solvents like ethanol or n-propanol have also been shown to mediate certain cycloisomerization reactions, activating the substrate through hydrogen bonding networks.[9]

Q5: Can using a catalyst lower the required cyclization temperature?

Absolutely. This is one of the primary advantages of modern catalytic methods over classical thermal approaches. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby reducing the need for extreme temperatures.

  • Acid/Base Catalysis: Brønsted or Lewis acids are commonly used to facilitate condensation and subsequent cyclodehydration steps, often at temperatures significantly lower than 250 °C.[6] For example, the Camps cyclization uses a base to promote the intramolecular condensation of an o-acylaminoacetophenone.[3]

  • Transition Metal Catalysis: A wide range of transition metals, including palladium, copper, gold, and nickel, have been developed to catalyze various quinolinone syntheses under milder conditions.[10][11][12] These methods often exhibit high efficiency and can proceed at temperatures from room temperature to around 120 °C.[13]

Troubleshooting Guides & Optimization Protocols

This section provides structured workflows to address common issues encountered during the cyclization step.

Problem 1: Low or No Product Yield

A low yield is a frequent challenge. This guide provides a systematic approach to diagnosing and solving the issue, with a focus on temperature optimization.

Workflow for Troubleshooting Low Yield

LowYieldWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity temp_check Is Reaction Temperature Sufficient for the Method? check_purity->temp_check thermal_path For Thermal Cyclization (e.g., Conrad-Limpach) temp_check->thermal_path If Thermal catalytic_path For Catalytic Cyclization temp_check->catalytic_path If Catalytic increase_temp ACTION: Increase Temperature Incrementally (e.g., in 20°C steps) thermal_path->increase_temp optimize_catalyst ACTION: Check Catalyst Activity/Loading catalytic_path->optimize_catalyst check_solvent ACTION: Switch to a Higher-Boiling Solvent increase_temp->check_solvent If at max temp monitor Monitor Progress by TLC at Each Step increase_temp->monitor check_solvent->monitor optimize_catalyst->monitor success Yield Improved monitor->success

Caption: A flowchart illustrating the key steps for troubleshooting low reaction yield.

Experimental Protocol: Temperature Screening

This protocol outlines a systematic way to find the optimal cyclization temperature for your specific substrates.

  • Setup: Prepare 4-5 identical small-scale reactions in parallel reaction vials or tubes.

  • Temperature Gradient: Set each reaction to a different temperature. For a thermal cyclization expected to work around 250 °C, you might set the temperatures at 220 °C, 240 °C, 260 °C, and 280 °C.

  • Reaction Time: Run all reactions for the same amount of time (e.g., 4 hours).

  • Monitoring: At the end of the reaction time, take a small aliquot from each reaction and analyze by TLC or LC-MS.

  • Analysis: Compare the consumption of starting material and the formation of the desired product across the different temperatures. Identify the temperature that gives the best conversion to the product with the fewest side products.

Data Summary: Common Solvents for Thermal Cyclization

The choice of solvent is critical for achieving the necessary high temperatures for thermal cyclizations.[5]

SolventBoiling Point (°C)Notes
Mineral Oil > 300Inert and high-boiling, but can be difficult to remove during workup.[2][5]
Diphenyl Ether 259Excellent heat transfer medium; a common choice for Conrad-Limpach reactions.[2]
Dowtherm A 257A eutectic mixture of diphenyl ether and biphenyl; similar properties to diphenyl ether.[2]
1,2,4-Trichlorobenzene 214An effective alternative, though lower boiling than diphenyl ether.[1]
Problem 2: Excessive Side Product Formation

The formation of impurities, especially regioisomers or decomposition products, is often a sign of non-optimal reaction conditions, particularly temperature.

Decision Tree for Managing Side Products

SideProductTree start Side Products Observed identify Identify Side Products if Possible (e.g., by LC-MS, NMR) start->identify is_isomer Is it a Regioisomer? identify->is_isomer Yes is_decomp Is it from Decomposition / Polymerization? identify->is_decomp Yes lower_temp ACTION: Lower Cyclization Temperature is_isomer->lower_temp is_decomp->lower_temp reduce_time ACTION: Reduce Reaction Time is_decomp->reduce_time change_method CONSIDER: Switching to a more selective, lower-temperature catalytic method lower_temp->change_method If yield drops reduce_time->change_method If incomplete

Caption: A decision tree for troubleshooting the formation of side products.

Causality: Temperature vs. Selectivity

In many cyclization reactions, there are multiple possible pathways. For instance, the Conrad-Limpach-Knorr synthesis can yield a 4-quinolone or a 2-quinolone depending on the conditions. The reaction between anilines and β-keto esters can form a β-amino acrylate (leading to a 4-quinolone) at lower temperatures, while at higher temperatures, a β-ketoanilide intermediate is favored, which cyclizes to a 2-quinolone.[14] This demonstrates a classic case of kinetic vs. thermodynamic control, where temperature can be used to favor one product over another. If you are forming the undesired thermodynamic product, lowering the temperature may increase the selectivity for the desired kinetic product.[5]

Similarly, in the Camps cyclization, the choice of base can influence regioselectivity. A stronger base like NaOH can favor deprotonation at the ketone's α-position to form a quinolin-4-one, whereas a weaker base may favor a different pathway.[3] While not directly temperature-related, it highlights that all reaction parameters are interconnected in directing the reaction outcome.

Experimental Protocol: Monitoring Reaction Progress by TLC

Proper reaction monitoring is essential to avoid overheating or running the reaction for too long, which can lead to side product formation.[15][16]

  • Plate Preparation: On a silica TLC plate, draw a starting line in pencil about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).

  • Solvent System Selection: Choose a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your starting material and the expected product, with Rf values ideally between 0.2 and 0.8.[15]

  • Spotting:

    • In the "SM" lane, spot a diluted solution of your starting material.

    • In the "RM" lane, carefully spot a small aliquot of your reaction mixture.

    • In the "CO" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Development: Place the plate in a covered chamber saturated with the chosen solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as quinolinones are often UV-active.[15] Circle the spots with a pencil.

  • Interpretation: The reaction is complete when the starting material spot in the "RM" lane has disappeared. The appearance of new spots indicates product formation or side products. The co-spot lane helps to definitively distinguish the product from the starting material.[15]

By carefully applying these principles and protocols, you can effectively troubleshoot and optimize the cyclization temperature for your quinolinone synthesis, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.

References
  • Kubinski, K., & Dzierzbicka, K. (2025).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis. Benchchem.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. Benchchem.
  • Li, G., & Zhang, J. (n.d.). Gold catalysis in quinoline synthesis.
  • Kubinski, K., & Dziedzicka, K. (2025).
  • Wang, Y., et al. (2021).
  • Al-dujaili, J. H., & Abdalrazak, F. H. (2025).
  • ChemTalk. (n.d.).
  • An Overview of the Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • Movassaghi, M., & Chen, B. (n.d.). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)
  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • BenchChem. (2025).
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. Benchchem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

Sources

Subject: Troubleshooting Low Reactivity of Amine Groups in Sterically Hindered Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolone Functionalization Hub

Ticket ID: #Q-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

You are likely encountering a "false negative" in your reactivity screening.[1] The amino group on a quinolone scaffold is not merely a "hindered amine"; it is often a vinylogous amide (in 2- and 4-isomers) or a sterically caged nucleophile (in 8-isomers). Standard peptide coupling reagents (EDC, HATU) or generic Buchwald conditions often fail because they do not account for the profound electron-deficiency of the heteroaryl ring or the specific bite-angle requirements of the transition state.

This guide provides a diagnostic framework to identify the root cause (Electronics vs. Sterics) and three validated protocols to force the reaction to completion.

Module 1: Diagnostic Framework

Before changing reagents, determine why your reaction is failing. The position of the amine on the quinolone ring dictates the failure mode.

The Quinolone Reactivity Decision Tree

QuinoloneDiagnostic Start Identify Amine Position Pos2_4 Position 2 or 4 Start->Pos2_4 Pos3 Position 3 Start->Pos3 Pos8 Position 8 Start->Pos8 Issue_Res PRIMARY ISSUE: Electronic Deactivation Pos2_4->Issue_Res Tautomerism Issue_Weak PRIMARY ISSUE: Weak Nucleophile Pos3->Issue_Weak Inductive Effect Issue_Steric PRIMARY ISSUE: Steric Hindrance (Peri-strain) Pos8->Issue_Steric H-7 Clash Sol_Deprot SOLUTION: Anionic Activation (NaHMDS) Issue_Res->Sol_Deprot Sol_Cat SOLUTION: Pd-Catalysis (BrettPhos) Issue_Weak->Sol_Cat Issue_Steric->Sol_Cat

Figure 1: Diagnostic logic flow. 2/4-aminoquinolones suffer from resonance deactivation; 8-aminoquinolones suffer from steric clash with the C7-position.

Key Diagnostic Indicators:

  • 2- or 4-Aminoquinolones: The amine lone pair is delocalized into the carbonyl oxygen (vinylogous amide). It is not a nucleophile; it is chemically similar to an amide nitrogen.[1]

    • Test: Check 1H NMR.[1] If the NH protons are shifted downfield (>6.0 ppm), you are fighting electronics.[1]

  • 8-Aminoquinolones: The amine is flanked by the ring nitrogen and the C7-substituent (or hydrogen). This creates a "peri-interaction" that physically blocks the approach of electrophiles.[1]

    • Test: If using HATU/DIEA yields <5%, it is a steric blockade.[1]

Module 2: The "Nuclear" Option for Acylation (Anionic Activation)

Problem: Standard bases (TEA, DIEA) cannot deprotonate the aminoquinolone sufficiently to overcome its poor nucleophilicity. Solution: Convert the amine into a magnesium or lithium amide anion before adding the electrophile.[1] This increases nucleophilicity by orders of magnitude.[1]

Protocol A: The NaHMDS/Acid Chloride Method

Best for: 2-amino, 4-amino, and highly hindered 8-aminoquinolones.[1]

Reagents:

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF.[1]

  • Electrophile: Acid Chloride (Freshly distilled or high purity).[1] Do not use carboxylic acids + coupling agents.[1]

  • Solvent: Anhydrous THF (0.2 M).

Step-by-Step:

  • Dissolution: Dissolve the aminoquinolone (1.0 equiv) in anhydrous THF under Argon/Nitrogen. Cool to -78 °C .[1]

  • Deprotonation: Add NaHMDS (2.2 equiv) dropwise.[1]

    • Why 2.2 equiv? The first equivalent may deprotonate the amide-like NH; the second ensures the formation of the reactive species.

    • Observation: The solution will likely turn a deep red/orange (formation of the aza-enolate).

  • Activation: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete deprotonation.

  • Coupling: Cool back to -78 °C. Add the Acid Chloride (1.2 equiv) dropwise.

  • Quench: Allow to warm to room temperature over 2 hours. Quench with saturated NH4Cl.[1]

Troubleshooting FAQ:

  • Q: My product hydrolyzed back to the starting material.

    • A: You likely formed the O-acylated product (kinetic product) which is unstable. To fix this, warm the reaction to 60 °C after adding the acid chloride to encourage the O-to-N acyl migration (thermodynamic product).

Module 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Problem: The quinolone nitrogen (in the ring) coordinates to Palladium, poisoning the catalyst. The steric bulk of the amine prevents oxidative addition or reductive elimination. Solution: Use Pre-catalysts (to skip the activation step) and Bulky, Electron-Rich Dialkylbiaryl Ligands (to prevent catalyst poisoning).[1]

Ligand Selection Matrix
Substrate ConstraintRecommended LigandCatalyst SourceWhy?
Sterically Hindered (8-amino)BrettPhos Pd-G4-BrettPhosLarge bite angle accommodates bulk; prevents bis-ligation.[1]
Electron Deficient (2/4-amino)tBuBrettPhos Pd-G3-tBuBrettPhosEnhanced electron donation facilitates oxidative addition.[1]
General Failure PEPPSI-IPr Pd-PEPPSI-IPrNHC ligand is extremely robust and sterically demanding ("Throw-and-go").[1]
Protocol B: The "BrettPhos" Standard

Best for: Arylation or Alkylation of the amino group.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2–5 mol%).[1]

  • Base: LiHMDS (1.0 M in THF) or NaOtBu (Solid).[1] Note: LiHMDS is preferred for base-sensitive substrates.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.5 M).

Step-by-Step:

  • Inerting: Charge a microwave vial with Aminoquinolone (1.0 equiv), Aryl Halide (1.1 equiv), and BrettPhos Pd G4 (0.05 equiv).[1] Seal and purge with Argon (3x).[1]

  • Solvent/Base Addition: Add Dioxane (degassed).[1] Then add LiHMDS (2.2 equiv) dropwise.[1]

  • Heating:

    • Standard: Heat to 100 °C for 12 hours.

    • Microwave: 120 °C for 1 hour.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residues before aqueous workup.[1]

Critical Note: Do not use Pd(OAc)2 + Ligand for these substrates.[1] The induction period is too long, and the quinolone ring will sequester the Pd(II) before the active Pd(0)L species forms. Always use Pre-catalysts (G3/G4 or PEPPSI). [1]

Module 4: Advanced Activation (The "Schafmeister" Approach)

Problem: You cannot use acid chlorides (unstable substrate) and NaHMDS is too harsh. Solution: Use Acyl Fluorides generated in situ.[1][2][3] Acyl fluorides are less sensitive to steric hindrance than acid chlorides and more reactive than active esters.[1]

Protocol C: In-Situ Acyl Fluoride

  • Mix Carboxylic Acid (1.2 equiv) + Cyanuric Fluoride (0.4 equiv) + Pyridine (1.0 equiv) in DCM.

  • Stir for 1 hour (precipitate forms).

  • Add the Aminoquinolone (1.0 equiv).[1]

  • Reflux for 12 hours.

    • Mechanism:[3][4][5][6] The small size of the fluoride leaving group allows the amine to approach the carbonyl carbon even in the "caged" 8-position environment.

References & Further Reading

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Acyl Fluorides in Coupling: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Anionic Activation of Anilines: Li, G., et al. (2018).[1] Sodium Hexamethyldisilazide (NaHMDS)-Promoted Amidation of Esters with Nitroarenes.[1] Organic Letters. Link[1]

  • PEPPSI Catalyst System: Organ, M. G., et al. (2007).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Amines. Chemistry – A European Journal.[1] Link[1]

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 3,4-Diamino-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of amino and methyl substituents, as in the case of 3,4-diamino-1-methylquinolin-2(1H)-one, can significantly modulate the electronic environment and, consequently, the biological activity of the molecule. Accurate NMR spectral assignment is, therefore, a critical first step in its development and in understanding its structure-activity relationships.

Molecular Structure and Numbering

For clarity in the subsequent spectral discussion, the atoms of 3,4-diamino-1-methylquinolin-2(1H)-one are numbered as follows:

3_4_diamino_1_methylquinolin_2_1H_one cluster_0 3,4-Diamino-1-methylquinolin-2(1H)-one C2 C2=O C3 C3 C2->C3 C4 C4 C3->C4 N3 N3(NH2) C3->N3 C4a C4a C4->C4a N4 N4(NH2) C4->N4 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2 C1_Me C(CH3) N1->C1_Me

Caption: Molecular structure and numbering of 3,4-diamino-1-methylquinolin-2(1H)-one.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 3,4-diamino-1-methylquinolin-2(1H)-one. These predictions are based on the analysis of substituent effects on the quinolinone core and comparison with data from similar compounds found in the literature.[2][3] It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.[2]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H57.5 - 7.8d~8.0Typical aromatic proton on the carbocyclic ring, downfield due to proximity to the fused ring system.
H67.0 - 7.3t~7.5Aromatic proton, expected to be a triplet due to coupling with H5 and H7.
H77.3 - 7.6t~7.5Aromatic proton, expected to be a triplet due to coupling with H6 and H8.
H87.8 - 8.1d~8.0Aromatic proton deshielded by the proximity to the nitrogen atom of the quinoline ring.
3-NH₂4.5 - 5.5br s-Broad singlet, chemical shift can be highly variable and dependent on concentration and solvent.
4-NH₂5.0 - 6.0br s-Broad singlet, potentially more downfield than 3-NH₂ due to different electronic environment.
1-CH₃3.5 - 3.8s-Singlet for the methyl group attached to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale for Prediction
C2160 - 165Carbonyl carbon, typically in this range for quinolinones.
C3115 - 125Shielded by the amino group at position 3.
C4140 - 150Deshielded by the amino group at position 4.
C4a120 - 125Quaternary carbon at the ring junction.
C5125 - 130Aromatic carbon.
C6120 - 125Aromatic carbon.
C7130 - 135Aromatic carbon.
C8115 - 120Aromatic carbon, shielded by the nitrogen atom.
C8a140 - 145Quaternary carbon at the ring junction, deshielded by the nitrogen atom.
1-CH₃28 - 33Methyl carbon attached to nitrogen.

Experimental Protocol for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra for structural elucidation, the following experimental workflow is recommended.[1][4]

Caption: Recommended workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 3,4-diamino-1-methylquinolin-2(1H)-one in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is a good solvent for many polar organic compounds and the amine protons are more likely to be observed as distinct signals.

  • ¹H NMR Spectrum Acquisition: Acquire a standard one-dimensional proton NMR spectrum.[1] Key parameters to set include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (16-32) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectrum Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.[1][4] Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer acquisition time will be necessary.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is invaluable for assigning the protons on the carbocyclic ring (H5, H6, H7, and H8).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[2] This allows for the unambiguous assignment of the protonated carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[2][5] This is crucial for assigning the quaternary carbons (C2, C3, C4, C4a, and C8a) and confirming the overall connectivity of the molecule.

Rationale for Spectral Assignments and Comparative Analysis

The predicted chemical shifts are derived from established principles of NMR spectroscopy and by comparison with related structures.

  • The Quinolinone Core: The chemical shifts of the protons and carbons of the carbocyclic ring (C5-C8) are expected to be in the typical aromatic region. The proton at H8 is anticipated to be the most downfield of this group due to its proximity to the heterocyclic nitrogen atom.[2]

  • Substituent Effects:

    • Amino Groups (-NH₂): The two amino groups at positions C3 and C4 will act as strong electron-donating groups, significantly shielding the C3 and to a lesser extent the C4 carbons, causing their signals to appear at a higher field (lower ppm) in the ¹³C NMR spectrum compared to an unsubstituted quinolinone. The protons of the amino groups will likely appear as broad singlets in the ¹H NMR spectrum, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

    • N-Methyl Group (-CH₃): The methyl group on the N1 atom will give rise to a characteristic singlet in the ¹H NMR spectrum around 3.5-3.8 ppm and a signal in the ¹³C NMR spectrum around 28-33 ppm.

    • Carbonyl Group (C=O): The carbonyl group at C2 is a key feature of the quinolinone ring and will result in a deshielded signal in the ¹³C NMR spectrum, typically above 160 ppm.

By systematically applying the information from the 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. For instance, in the HMBC spectrum, a correlation between the N-methyl protons and the C2 and C8a carbons would confirm their proximity. Similarly, correlations between the aromatic protons and the quaternary carbons will be instrumental in finalizing the assignments.

Conclusion

The structural elucidation of novel compounds like 3,4-diamino-1-methylquinolin-2(1H)-one is a fundamental requirement for their advancement in drug discovery and development. While direct experimental NMR data for this specific molecule is not yet published, this guide provides a comprehensive framework for its spectral assignment. By employing a combination of 1D and 2D NMR techniques and through careful comparison with the known spectral data of related quinolinone and aminoquinoline derivatives, researchers can confidently determine its structure. The detailed experimental protocols and the rationale for spectral interpretation presented herein serve as a valuable resource for scientists working with this and other new chemical entities.

References

  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines - Benchchem.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • Saber UCV. ¹H and ¹³C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones.
  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Electronic Supporting Information.
  • Cherry. New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • SciSpace. The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • The Royal Society of Chemistry. Supplementary Information.
  • PMC. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
  • SciELO. A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones.
  • CORE. A new route for the synthesis of highly substituted 4- aminoquinoline drug like molecules via aza hetero-Diels-Alder reaction.
  • ResearchGate. (PDF) ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Taylor & Francis Online. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
  • Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • PMC. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
  • RSC Publishing. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.
  • ResearchGate. (PDF) Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs.

Sources

Mass Spectrometry Fragmentation Patterns of N-Methylated Diamino Quinolones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, N-methylated diamino quinolones represent a critical scaffold for antimalarial and antibacterial agents. The introduction of an N-methyl group modulates lipophilicity and metabolic stability but complicates structural elucidation due to the potential for positional isomerism.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns between non-methylated and N-methylated diamino quinolones. By synthesizing experimental data with mechanistic organic chemistry, we establish a self-validating protocol for distinguishing N-methylation sites (e.g., ring nitrogen vs. exocyclic amine) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Comparative Analysis: Methylated vs. Non-Methylated Scaffolds

The differentiation of N-methylated derivatives hinges on specific mass shifts and unique neutral loss channels. The table below summarizes the core differences in fragmentation behavior.

Table 1: Comparative Fragmentation Metrics
FeatureNon-Methylated Diamino QuinoloneN-Methylated Diamino QuinoloneDiagnostic Value
Precursor Ion


Confirms methylation presence.
Primary Neutral Loss Ammonia (

,

)
Methylamine (

,

)
High : Distinguishes exocyclic N-methylation.

-Cleavage
Limited to alkyl side chains.[1]Prominent at N-methyl group.Medium : Generates immonium-type ions.[2]
Ring Contraction Loss of

(

)
Loss of

(

)
Low : Common to quinolone core.
Radical Loss Loss of

or

Loss of

(

)
High : Indicates branching/methylation.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind fragmentation allows for the prediction of spectral patterns. The fragmentation of N-methylated diamino quinolones is governed by three primary mechanisms:

  • Exocyclic N-Methyl Cleavage (Diagnostic): Unlike the non-methylated analog which loses ammonia (

    
    ), the N-methylated exocyclic amine undergoes a characteristic loss of methylamine (
    
    
    
    , 31 Da). This is driven by proton migration to the basic amine nitrogen, followed by inductive cleavage.
  • Quinolone Core Degradation: The quinolone core typically undergoes ring contraction via the expulsion of Carbon Monoxide (

    
    , 28 Da). This pathway is competitive and often occurs after the initial loss of the side chain.
    
  • Immonium Ion Formation: For alkyl-substituted amines,

    
    -cleavage adjacent to the nitrogen atom stabilizes the positive charge, creating a resonance-stabilized immonium ion.
    
Visualization: Fragmentation Pathway Topology

The following diagram illustrates the divergent pathways between a standard diamino quinolone and its N-methylated derivative.

FragmentationPathway Precursor Precursor Ion [M+H]+ NM_Path Non-Methylated (R-NH2) Precursor->NM_Path M_Path N-Methylated (R-NH-CH3) Precursor->M_Path Loss_NH3 Loss of NH3 (-17 Da) NM_Path->Loss_NH3 Core_NM Core Ion [M+H - 17]+ Loss_NH3->Core_NM CO_Loss Ring Contraction (-28 Da, CO) Core_NM->CO_Loss Loss_MeNH2 Loss of CH3NH2 (-31 Da) M_Path->Loss_MeNH2 Major Pathway Loss_Methyl Loss of Methyl Radical (-15 Da) M_Path->Loss_Methyl Minor Pathway Core_M Core Ion [M+H - 31]+ Loss_MeNH2->Core_M Core_M->CO_Loss Final_Frag Stable Fragment CO_Loss->Final_Frag

Figure 1: Divergent fragmentation pathways highlighting the diagnostic loss of methylamine (31 Da) for N-methylated species versus ammonia (17 Da) for non-methylated analogs.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this ESI-MS/MS workflow. This protocol is designed to be self-validating : the observation of specific "Checkpoints" confirms the success of each step.

Step 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Reasoning: Formic acid promotes protonation (

      
      ), essential for ESI positive mode.
      
  • Concentration: 1-10 µM. Avoid higher concentrations to prevent dimer formation (

    
    ) which complicates spectra.
    
Step 2: MS Parameters (Direct Infusion)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Optimize to 20-40V.

    • Checkpoint: Monitor the stability of the TIC (Total Ion Current).

Step 3: Collision Induced Dissociation (CID)
  • Collision Energy (CE): Ramp from 10 to 50 eV.

    • Reasoning: Low CE reveals labile losses (NH3/CH3NH2); High CE reveals core cleavages (CO).

  • Validation Checkpoint: At ~20 eV, you should observe the parent ion intensity decrease by 50%, with the emergence of the base peak (typically the core fragment after amine loss).

Visualization: Isomer Differentiation Logic

Use this decision tree to interpret your MS/MS data when distinguishing between N-Methylation (exocyclic) and Ring Methylation (core).

IsomerLogic Start Analyze MS/MS Spectrum ([M+H]+) Check_31 Observe Loss of 31 Da (CH3NH2)? Start->Check_31 Exocyclic Conclusion: Exocyclic N-Methylation Check_31->Exocyclic Dominant Check_15 Observe Loss of 15 Da (CH3 Radical)? Check_31->Check_15 Absent Yes_31 Yes No_31 No Ring_Methyl Conclusion: Ring/Core Methylation (Stable N-C bond) Check_15->Ring_Methyl Present Unknown Re-evaluate Structure Check_15->Unknown Absent

Figure 2: Logical decision tree for distinguishing exocyclic N-methylation from core ring methylation based on neutral loss patterns.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns of amines - aliphatic and aromatic. Retrieved from [Link]

  • He, L., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Retrieved from [Link]

  • Reddy, P.V., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. Retrieved from [Link]

  • Demarque, D.P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[3] Royal Society of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Vibrational Spectroscopy of Quinolin-2(1H)-one: An In-depth Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization of N-H stretching vibrations in quinolin-2(1H)-one, a core heterocyclic scaffold in numerous pharmacologically active compounds. Beyond a simple protocol, this document elucidates the causal-based reasoning behind experimental choices and provides a comparative framework against alternative analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate methodology for their specific analytical challenges.

Introduction: The Significance of the Amine Moiety in Quinolin-2(1H)-one

Quinolin-2(1H)-one and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The molecule exists in a tautomeric equilibrium between its lactam (amide) and lactim (enol) forms, with the lactam form predominating. The secondary amine (N-H) group within this lactam ring is of paramount importance; its ability to act as a hydrogen bond donor is often critical for molecular recognition at biological targets. Therefore, verifying its presence and understanding its electronic and structural environment is a foundational step in chemical synthesis and characterization.

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups, making it an indispensable first-line tool for this purpose. The vibrational frequency of the N-H bond provides a direct window into the molecule's structure and intermolecular interactions.

Primary Method: FTIR Spectroscopy for N-H Stretch Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment. For the N-H group in quinolin-2(1H)-one, the most diagnostic vibration is the stretching mode.

Theoretical Basis: Why the N-H Stretch is Informative

The N-H stretching vibration in a secondary amide like quinolin-2(1H)-one typically appears in the 3350-3310 cm⁻¹ region.[1] However, in the solid state, extensive intermolecular hydrogen bonding (N-H···O=C) causes this band to broaden and shift to a lower wavenumber, often appearing between 3250 cm⁻¹ and 3050 cm⁻¹. This shift occurs because hydrogen bonding weakens the N-H bond, lowering the energy (and thus the frequency) required to excite its vibration. The breadth of the peak is a direct consequence of the varying strengths and distances of these hydrogen bonds within the crystal lattice. In a dilute solution with a non-polar solvent, this peak would be sharper and appear at a higher frequency.[2]

Experimental Protocol: FTIR Analysis of Quinolin-2(1H)-one

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Perkin-Elmer Spectrum Two, Bruker ALPHA II)

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • Background Scan:

    • Clean the ATR crystal surface meticulously with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step to measure the ambient atmosphere (primarily water vapor and CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid quinolin-2(1H)-one powder onto the center of the ATR crystal.

    • Apply pressure using the ATR's integrated clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for most routine functional group identification)

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing & Interpretation:

    • The software will automatically perform the background subtraction.

    • Identify the key vibrational bands. For quinolin-2(1H)-one, expect to see:

      • N-H Stretch: A broad band between 3250-3050 cm⁻¹.

      • Aromatic C-H Stretch: Weaker bands above 3000 cm⁻¹.

      • Amide I (C=O Stretch): A very strong, sharp band around 1660-1680 cm⁻¹.[3]

      • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Visualization: FTIR Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis protocol.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (BG Subtraction) Acquire_Spectrum->Process_Data Identify_Bands Identify Diagnostic Bands (N-H, C=O) Process_Data->Identify_Bands Interpret Interpret Spectrum Identify_Bands->Interpret End End Interpret->End

Caption: Workflow for FTIR analysis of quinolin-2(1H)-one using an ATR accessory.

Comparative Analysis: Alternative & Complementary Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization often requires orthogonal techniques that provide different types of structural information.

Overview of Alternatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C). For the amine group, ¹H NMR can directly detect the N-H proton, and its chemical shift provides insight into its electronic environment.[4][5] A key diagnostic feature is the ability to exchange this proton with deuterium by adding a few drops of D₂O to the NMR sample, which causes the N-H signal to disappear from the spectrum.[5]

  • Raman Spectroscopy: A vibrational spectroscopy technique that is complementary to FTIR.[6] While FTIR measures the change in dipole moment, Raman measures the change in polarizability. The N-H stretching vibration is often weaker in Raman spectra compared to FTIR, but other skeletal vibrations of the quinoline ring system may be stronger and offer a unique fingerprint.[7][8]

  • X-ray Crystallography: The definitive method for determining the three-dimensional structure of a molecule in the solid state.[9][10][11] It provides precise bond lengths, bond angles, and, most importantly for this context, unequivocal evidence of intermolecular hydrogen bonding networks. This data can directly explain the band broadening and frequency shifts observed in the solid-state FTIR spectrum.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution MS). The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, providing a quick check for the presence of the amine group.[4]

Data Summary: FTIR vs. Alternatives
FeatureFTIR Spectroscopy¹H NMR SpectroscopyRaman SpectroscopyX-ray CrystallographyMass Spectrometry
Principle IR radiation absorption causing bond vibrationNuclear spin transitions in a magnetic fieldInelastic scattering of monochromatic lightDiffraction of X-rays by a crystal latticeIonization and separation of ions by mass-to-charge ratio
Information on N-H Presence, H-bonding state (broadness/shift)Presence (signal), chemical environment (shift), exchangeability (D₂O)Presence (often weak signal), complementary vibrational dataExact 3D position, bond length, H-bonding geometryConfirmation of N atom presence (Nitrogen Rule, HRMS)
Sample Type Solid, liquid, gasSolutionSolid, liquidSingle crystalSolid, liquid, gas
Destructive? NoNoNoNo (for the crystal)Yes
Key Advantage Fast, easy, excellent for functional group IDUnambiguous structural elucidation and connectivityComplementary to FTIR, minimal sample prepAbsolute solid-state structure determinationHigh sensitivity, molecular formula determination
Key Limitation Limited structural information beyond functional groupsLower sensitivity, requires soluble sampleN-H signal can be weak, fluorescence interferenceRequires a suitable single crystalProvides no info on bonding or 3D structure
Visualization: Choosing the Right Analytical Tool

This diagram provides a decision-making framework for selecting the appropriate technique based on the research question.

Decision_Tree Start What is my primary research question? q1 Did my reaction work? Is the N-H group present? Start->q1 q2 What is the complete, unambiguous structure and connectivity? Start->q2 q3 How are the molecules packed in the solid state? What is the exact H-bonding network? Start->q3 q4 What is the exact molecular formula and weight? Start->q4 ans1 Use FTIR Spectroscopy q1->ans1 Quick & Easy Functional Group ID ans2 Use NMR Spectroscopy q2->ans2 Detailed Structural Elucidation ans3 Use X-ray Crystallography q3->ans3 Solid-State Conformation ans4 Use Mass Spectrometry q4->ans4 Formula & Weight Confirmation

Caption: Decision guide for selecting an analytical technique for quinolinone analysis.

Conclusion and Recommendations

For the routine analysis of amine stretching vibrations in quinolin-2(1H)-one, FTIR spectroscopy stands out as the most efficient and accessible technique. It provides a rapid and definitive confirmation of the N-H functional group and offers qualitative insights into its hydrogen-bonding environment.

However, for a comprehensive structural characterization, a multi-technique approach is strongly recommended. NMR spectroscopy is indispensable for elucidating the complete molecular structure and connectivity. When questions about solid-state packing, polymorphism, or the precise nature of intermolecular interactions arise, X-ray crystallography is the gold standard. Finally, Mass Spectrometry should be used orthogonally to confirm the molecular weight and elemental composition. By understanding the strengths and limitations of each technique, researchers can strategically build a complete and robust analytical data package for novel quinolinone derivatives.

References

  • Aly, A. A., Nieger, M., Braese, S., & Bakheet, M. E. M. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography.
  • Nevskaya, N. A., & Chirgadze, Y. N. (2006).
  • University of California, Los Angeles. Infrared spectra of Amides & Lactams (RCONR2). UCLA Chemistry.
  • Edward, J. T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry.
  • Chen, C. Y. S., & Swenson, C. A. (1969). Infrared special studies on lactams as cis-trans models for the peptide bond. The Journal of Physical Chemistry.
  • Larkin, P. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Scribd. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles The Effect of Asymmetry On The 1h and 13c NMR Spectra of N o.
  • Fiveable. (2025). Spectroscopy of Amines. Organic Chemistry Class Notes.
  • Claramunt, R. M., et al. (2011). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations.
  • Aly, A. A., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. ProQuest.
  • de Oliveira, V. E., et al. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
  • Tukhvatullin, F. H., et al. (2012). RAMAN SPECTRA AND INTERMOLECULAR HYDROGEN BONDS OF QUINOLINE IN SOLUTIONS. Ukrainian Journal of Physics.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • LibreTexts. (2019). 25.5 Spectroscopic Properties. Chemistry LibreTexts.

Sources

A Comparative Analysis of Fluorescence Quantum Yield in Methylated vs. Non-Methylated Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison of the fluorescence quantum yield (ΦF) between methylated and non-methylated quinolone derivatives. As a class of compounds with significant therapeutic and diagnostic potential, understanding the subtleties of their photophysical properties is paramount for researchers in drug development and chemical biology.[1][2][3] This document moves beyond a simple recitation of data to explain the underlying mechanisms and provide a robust experimental framework for independent verification.

The Photophysical Significance of Methylation in Quinolones

Quinolones are a versatile class of heterocyclic compounds, renowned for their broad-spectrum antibacterial activity.[1][4] Many of these compounds, particularly the fluoroquinolone subclass, possess intrinsic fluorescence, a property that has been harnessed for applications in diagnostics, environmental detection, and tracking bacterial uptake.[5][6][7] The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process.[8]

The introduction of a methyl group, a seemingly minor structural modification, can profoundly alter the photophysical behavior of a quinolone. This alteration stems from several key factors:

  • Electronic Effects: Methyl groups are weakly electron-donating. This inductive effect can influence the energy levels of the singlet excited state (S1), often leading to shifts in absorption and emission maxima.

  • Steric Hindrance: Methylation can introduce steric constraints that may restrict conformational flexibility. This can decrease the efficiency of non-radiative decay pathways (e.g., vibrational relaxation, internal conversion) that are often facilitated by molecular motion, thereby potentially increasing the fluorescence quantum yield.

  • Inhibition of Quenching Pathways: In some environments, non-methylated quinolones can form ground-state complexes with other molecules, such as phosphate ions in a buffer, which can provide a pathway for radiationless de-excitation and thus inhibit fluorescence. Methylation can prevent the formation of such complexes. For instance, the methylated quinolone ofloxacin is unable to form a ground-state complex with phosphate buffer, a mechanism that can quench fluorescence in other quinolones.[9] This structural inhibition of a quenching pathway preserves the fluorescence efficiency.

Conversely, methylation does not universally guarantee a higher quantum yield. The specific position of the methyl group and the overall molecular architecture can sometimes introduce new non-radiative decay channels or alter the probability of intersystem crossing to the triplet state, which would decrease fluorescence. Therefore, direct experimental comparison is essential.

Comparative Data: Fluorescence Quantum Yields

The following table summarizes experimentally determined fluorescence quantum yields for several methylated and non-methylated quinolone derivatives, illustrating the impact of this structural change.

Quinolone DerivativeKey Structural FeatureSolvent/MediumFluorescence Quantum Yield (ΦF)Reference
Non-Methylated
CiprofloxacinPiperazine ringAqueous Buffer0.03 - 0.3[10]
NorfloxacinPiperazine ringAqueous Buffer0.03 - 0.3[10]
Lomefloxacin (LFX)Piperazine ringAqueous Buffer~0.08[11]
Compound 21-ethyl substituentAqueous BufferMarkedly lower than LFX[11]
Methylated
OfloxacinMethylated piperazine ringAqueous Buffer0.03 - 0.3[10]
Compound 11-methyl substituentAqueous BufferMarkedly lower than LFX[11]

*Note: Compound 1 is 1-methyl-6,8-difluoro-4-oxo-7-aminodimethyl-1,4-dihydroquinoline-3-carboxylic acid. Compound 2 is its 1-ethyl analogue. While both showed lower ΦF than lomefloxacin in this specific study, the comparison between them highlights how subtle alkyl chain modifications can tune photophysical properties.[11]

The data indicate that while a general trend is not immediately obvious without considering the full molecular context, methylation is a key modulator of fluorescence efficiency. For example, the similar range reported for ciprofloxacin (non-methylated) and ofloxacin (methylated) suggests that in some cases, other structural features dominate the photophysical behavior.[10]

Visualizing the Impact of Methylation on Photophysical Pathways

The fate of an absorbed photon can be visualized using a Jablonski diagram. Methylation can influence the rate constants (k) of the competing de-excitation pathways. An increase in fluorescence quantum yield is typically associated with a decrease in the rates of non-radiative decay (knr) and intersystem crossing (kisc) relative to the rate of fluorescence (kf).

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Non-radiative Decay (k_nr) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) note Methylation can decrease k_nr by: - Restricting molecular vibrations - Blocking formation of quenching complexes

Caption: Competing de-excitation pathways for a quinolone fluorophore.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This section provides a rigorous, step-by-step protocol for determining the relative fluorescence quantum yield of a quinolone derivative using the comparative method.[8] This method is highly reliable and involves comparing the fluorescence of the test sample to a well-characterized standard of known quantum yield.[12][13]

Principle: The quantum yield of a test sample (X) is calculated relative to a standard (ST) using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • n is the refractive index of the solvent.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • 10 mm path length quartz fluorescence cuvettes

  • Volumetric flasks and pipettes

  • Test Sample: Your synthesized methylated or non-methylated quinolone.

  • Standard Sample: Quinine bisulfate in 1 N H₂SO₄ (ΦF = 0.546) is a commonly used standard.[11]

  • High-purity solvents.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., 10⁻⁵ M Quinine Sulfate in 1 N H₂SO₄).

    • Prepare a stock solution of your test quinolone in a suitable solvent (ensure the quinolone is fully dissolved and stable).

    • From these stock solutions, prepare a series of six dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1.[13] A solvent blank should also be prepared.

    • Causality Check: Keeping absorbance below 0.1 is critical to minimize re-absorption and inner-filter effects, where emitted photons are re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true emission intensity.[13]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions.

    • Note the absorbance value at the chosen excitation wavelength (λex). This wavelength should be identical for both the standard and the test sample measurements.

  • Fluorescence Measurements:

    • Transfer the same solutions to a 10 mm fluorescence cuvette.

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure you use the same excitation wavelength (λex) and identical instrument settings (e.g., slit widths) for all measurements.

    • Record the emission spectrum of the solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the emission spectrum of each sample to correct for background signal and Raman scattering.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • For both the standard and the test sample, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λex (X-axis).

    • Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).[12]

  • Calculation:

    • Obtain the refractive indices (n) for the solvents used for the standard and test samples from a reliable source.

    • Insert the known quantum yield of the standard (ΦST), the calculated gradients (GradX and GradST), and the solvent refractive indices (nX and nST) into the primary equation to calculate the quantum yield of your test quinolone (ΦX).

Experimental Workflow Diagram

The following diagram outlines the logical flow of the quantum yield determination protocol.

Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Test & Standard) prep_dilute Create Dilution Series (Abs < 0.1) prep_stock->prep_dilute measure_abs Measure UV-Vis Absorbance (at λ_ex) prep_dilute->measure_abs measure_fluor Measure Fluorescence Emission (at λ_ex) prep_dilute->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradient (Slope) plot->gradient calculate Calculate Φ_X using Comparative Formula gradient->calculate

Sources

Structural Confirmation of 3,4-Diamino-1-methylquinolin-2(1H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 3,4-Diamino-1-methylquinolin-2(1H)-one structure confirmation Content Type: Publish Comparison Guide

Executive Summary

In the development of quinolone-based pharmaceuticals, precise structural elucidation is non-negotiable. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine characterization, they often fail to definitively resolve tautomeric ambiguities and solid-state packing networks in polysubstituted heterocyclic systems.

This guide provides a technical comparison of structural confirmation methods for 3,4-Diamino-1-methylquinolin-2(1H)-one , establishing Single Crystal X-ray Diffraction (SC-XRD) as the absolute "Gold Standard." We detail the experimental causality, provide a self-validating protocol for crystal growth, and offer a comparative analysis against NMR and DFT alternatives.

The Structural Challenge: Why X-Ray is Critical

The molecule 3,4-Diamino-1-methylquinolin-2(1H)-one presents specific stereochemical and electronic challenges that solution-phase methods often obscure:

  • Lactam-Lactim Tautomerism: Although the N1-methyl group locks the "lactam" (2-one) form, the exocyclic amino groups at positions 3 and 4 introduce potential imine-enamine tautomeric equilibria.

  • Steric Crowding: The vicinal amino groups at positions 3 and 4 create steric repulsion, potentially forcing the substituents out of the quinolone plane. This "twist" angle critically affects biological binding affinity (docking) but is averaged out in solution NMR.

  • Hydrogen Bonding Networks: The efficacy of quinolones often depends on their ability to act as H-bond donors/acceptors. Only SC-XRD reveals the precise donor-acceptor distances (

    
    ) in the solid state.
    
Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against high-field NMR and Density Functional Theory (DFT) for this specific scaffold.

FeatureSC-XRD (Gold Standard) Solution NMR (600 MHz) DFT (B3LYP/6-31G)*
Tautomer ID Definitive. Measures C2=O bond length (~1.23 Å) vs. C2-OH (~1.35 Å).Inferential. Based on chemical shift (

) of Carbonyl-C, but solvent effects can shift peaks.
Predictive. Calculates relative energies (

) but cannot confirm actual synthesized form.
H-Bonding Direct Visualization. Maps intermolecular networks (e.g.,

dimers).
Indirect. Inferred from NH chemical shift temperature coefficients (

).
Theoretical. Predicts ideal geometry, ignores crystal packing forces.
Sterics Precise. Measures Torsion Angles (N3-C3-C4-N4) with <0.1° error.Averaged. NOESY signals show proximity but not precise angles due to rotation.Idealized. Gas-phase optimization often underestimates solid-state packing effects.
Turnaround Slow (Days/Weeks). Requires suitable single crystal growth.Fast (Hours). Standard routine workflow.Medium (Hours/Days). Depends on computational resources.
Experimental Protocol: Self-Validating Workflow

To achieve publication-quality data (


), follow this optimized workflow. This protocol is designed to overcome the common "twinning" issues found in planar aromatic stacks.
Phase 1: Crystal Growth (The Critical Step)
  • Method: Slow Evaporation vs. Vapor Diffusion.

  • Solvent System: For 3,4-diamino-quinolones, a mixture of Ethanol/DMF (3:1) is recommended. The DMF solubilizes the polar amino groups, while Ethanol acts as the precipitant.

  • Procedure:

    • Dissolve 20 mg of pure compound in 2 mL of warm DMF.

    • Add 6 mL of Ethanol slowly.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites that cause polycrystallinity).
      
    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Validation: Harvest crystals only when they exhibit sharp, defined edges under a polarizing microscope. Extinguish light to check for singularity (uniform extinction).

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 Venture or equivalent (Mo or Cu

    
     radiation).
    
  • Temperature: 100 K (Cryostream). Crucial: Reduces thermal vibration of the terminal amino groups.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Self-Validation Check: Ensure the Goodness of Fit (GoF) is near 1.0 and the maximum residual electron density (

      
      ) is < 0.5 
      
      
      
      .[1]
Data Interpretation: The "Fingerprint" of Confirmation

When analyzing your CIF (Crystallographic Information File), verify these specific parameters to confirm the 3,4-Diamino-1-methylquinolin-2(1H)-one structure:

  • Bond Lengths (The Tautomer Check):

    • C2=O1: Expect 1.22 – 1.24 Å . (If >1.30 Å, suspect enol/lactim form).

    • C3-C4: Expect 1.38 – 1.42 Å (aromatic character).

    • C-N (Amino): Expect 1.35 – 1.38 Å (partial double bond character due to resonance).

  • Planarity:

    • Check the RMS deviation of the 10-membered quinolone ring. It should be < 0.02 Å.

    • Look for the "Twist": The amino nitrogens (N3, N4) may deviate from the plane by 5-10° to relieve steric strain.

  • Packing Motifs:

    • Expect

      
       stacking  between quinolone rings (centroid-centroid distance ~3.5 – 3.8 Å).[2]
      
    • Look for Intermolecular H-bonds :

      
       dimers are characteristic of quinolinones.
      
Visualization of Logic & Workflow

The following diagrams illustrate the decision logic for structure confirmation and the experimental workflow.

Diagram 1: Structural Confirmation Logic Pathway

StructureLogic Start Synthesized Target: 3,4-Diamino-1-methylquinolin-2(1H)-one Ambiguity Structural Ambiguity: Tautomerism & Steric Twist Start->Ambiguity NMR Method: 1H/13C NMR Ambiguity->NMR XRD Method: SC-XRD Ambiguity->XRD DFT Method: DFT Calculation Ambiguity->DFT ResultNMR Result: Averaged Signals (Inconclusive for bond lengths) NMR->ResultNMR ResultXRD Result: 3D Atom Mapping (Definitive Bond Lengths) XRD->ResultXRD ResultDFT Result: Energy Minima (Theoretical Support) DFT->ResultDFT Confirmation CONFIRMED STRUCTURE: 1. C=O Bond ~1.23 Å 2. N-Me Position Fixed 3. Amino Planarity Defined ResultNMR->Confirmation Supporting ResultXRD->Confirmation ResultDFT->Confirmation Supporting

Caption: Decision logic prioritizing SC-XRD for resolving tautomeric and steric ambiguities in quinolone derivatives.

Diagram 2: Crystallization & Refinement Workflow

Workflow Synth Crude Product Solvent Solvent System: DMF (Solubilizer) Ethanol (Precipitant) Synth->Solvent Growth Slow Evaporation (4°C, Dark, 3-7 Days) Solvent->Growth Check Microscopy Check: Sharp Edges? Uniform Extinction? Growth->Check Check->Solvent Fail (Recrystallize) Mount Mount & Cool (100 K) Check->Mount Pass Diffract Data Collection (Mo/Cu Source) Mount->Diffract Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve

Caption: Step-by-step experimental workflow from crude synthesis to solved crystal structure.

References
  • Potts, K. T., et al. "Structure and Tautomerism of Quinolone Derivatives." Journal of Chemical Society, Perkin Trans. 1.
  • Allen, F. H., et al. "Tables of Bond Lengths determined by X-Ray and Neutron Diffraction. Part 1. Bond Lengths in Organic Compounds." Journal of the Chemical Society, Perkin Transactions 2, 1987. Link (The authoritative source for standard C=O vs C-OH bond lengths).

  • Kassem, M. G., et al. "3-Chloro-4-methylquinolin-2(1H)-one." Acta Crystallographica Section E, 2012.[2] Link (Provides comparative crystallographic data for 4-substituted-1-methyl-quinolones).

  • Bernstein, J., et al. "Patterns in Hydrogen Bonding: Graph-Set Analysis." Angewandte Chemie International Edition, 1995. (Standard reference for interpreting the dimer motifs common in these structures).
  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015. Link (The standard software citation for the solution method described).

Sources

HPLC Method Development for Purity Assessment of Quinolinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

Quinolinone intermediates (e.g., 2-quinolinone, 4-hydroxyquinolinone) represent a unique chromatographic challenge due to their amphoteric nature, potential for lactam-lactim tautomerism, and the frequent presence of positional isomers that co-elute on standard alkyl phases.

While C18 columns are the industry workhorse, this guide demonstrates that Biphenyl stationary phases , particularly when coupled with Methanol (rather than Acetonitrile), offer superior resolution (


) for quinolinone purity assessments. This guide compares the standard C18 approach against the Biphenyl alternative, providing evidence-based protocols to eliminate peak tailing and resolve critical isomeric impurities.

Part 1: The Chromatographic Challenge

The analysis of quinolinone scaffolds often fails on generic "screening gradients" due to three convergent factors:

  • Positional Isomerism: Synthetic pathways frequently generate isomers (e.g., 5-hydroxy vs. 8-hydroxy quinolinone) with identical hydrophobicity (

    
    ), rendering C18 separation driven purely by van der Waals forces ineffective.
    
  • Basic Nitrogen Tailing: The quinoline nitrogen (pKa ~4.9) interacts with residual silanols on the silica surface, causing severe peak tailing (

    
    ).
    
  • Tautomeric Equilibrium: 2- and 4-quinolinones exist in equilibrium with their hydroxy-quinoline forms. Inadequate pH control leads to "split peaks" or broad humps as the interconversion rate matches the chromatographic timescale.

Part 2: Comparative Study - Stationary Phase Selection

We compared the performance of a standard end-capped C18 column against a Biphenyl column for the separation of a model mixture containing 7-hydroxy-2-quinolinone (Target), its positional isomer (5-hydroxy), and a brominated precursor .

Experimental Setup
  • System: UHPLC, UV detection @ 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

  • Mobile Phase B: Methanol.[1][2][3][4]

  • Gradient: 5% to 60% B over 10 minutes.

Comparative Data: C18 vs. Biphenyl[2][5][6][7]
ParameterColumn A: C18 (Standard) Column B: Biphenyl (Alternative) Verdict
Stationary Phase Octadecylsilane (C18)Biphenyl (linked aromatic rings)
Interaction Mode Hydrophobic (Dispersive)Hydrophobic +

Interaction
Isomer Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation) Biphenyl Wins
Peak Tailing (

)
1.61.1Biphenyl Wins
Retention Mechanism Separation driven by alkyl chain length.Separation driven by electron density and planarity.
Expert Insight: Why Biphenyl Wins

The C18 phase interacts primarily through hydrophobicity.[5] Since the positional isomers have nearly identical hydrophobic footprints, separation is poor.

The Biphenyl phase utilizes


 electron interactions . The electron density distributions in 5-hydroxy vs. 7-hydroxy quinolinone differ due to resonance effects. The Biphenyl ligand acts as a "lock" that discriminates between these electronic "keys," resulting in massive selectivity gains. Furthermore, the steric bulk of the biphenyl group naturally shields surface silanols better than single C18 chains, reducing tailing for basic nitrogens.

Part 3: The Critical Role of Organic Modifier

Crucial Optimization Rule: When using Phenyl or Biphenyl columns, Methanol is preferred over Acetonitrile.

  • Acetonitrile (ACN): Possesses its own

    
    -electrons (triple bond). It competes with the analyte for 
    
    
    
    interactions with the stationary phase, effectively "muting" the column's unique selectivity.
  • Methanol (MeOH): Protic and lacks

    
    -electrons. It allows the analyte's aromatic system to interact fully with the Biphenyl ligands.
    

Data Impact: Switching from MeOH to ACN on a Biphenyl column typically reduces the resolution (


) of quinolinone isomers by 40–50%.

Part 4: Validated Method Protocol

This protocol is designed as a self-validating "Gold Standard" for quinolinone purity.

Chromatographic Conditions
  • Column: Kinetex Biphenyl or Halo Biphenyl (2.6 µm or 2.7 µm fused-core), 100 x 2.1 mm.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Control is vital;

    
     interactions are exothermic and temperature-sensitive).
    
  • Detection: UV 254 nm (primary), 280 nm (secondary for phenol-like impurities).

Mobile Phase Composition
  • Buffer (MPA): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? It ensures the quinoline nitrogen is fully protonated (reducing secondary interactions) and suppresses the ionization of phenolic hydroxyls (keeping them hydrophobic for retention).

  • Organic (MPB): 100% Methanol (LC-MS grade).

Gradient Table
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping polar degradants)
1.005End Initial Hold
8.0075Linear Gradient (Elution of main peak/isomers)
9.0095Wash (Elution of dimers/oligomers)
11.0095End Wash
11.105Re-equilibration
14.005Ready for next injection

Part 5: Troubleshooting & Logic Workflows

Visualization 1: Method Development Decision Tree

This diagram outlines the logical flow for selecting the correct column and modifier based on the specific quinolinone structural challenge.

MethodDevLogic Start Start: Quinolinone Purity Assessment CheckIsomers Are Positional Isomers Present? Start->CheckIsomers NoIsomers No: Standard Impurities CheckIsomers->NoIsomers No YesIsomers Yes: Isomers Present CheckIsomers->YesIsomers Yes UseC18 Use C18 Column (High pH Stability) NoIsomers->UseC18 HighPH High pH (pH 10) Ammonium Bicarbonate UseC18->HighPH FinalOpt Optimize pH (Target pH 2.5 - 3.0) HighPH->FinalOpt UseBiphenyl Use Biphenyl Column (Enhanced Selectivity) YesIsomers->UseBiphenyl SelectModifier Select Organic Modifier UseBiphenyl->SelectModifier ACN_Fail Acetonitrile (Suppresses Pi-Pi) SelectModifier->ACN_Fail Avoid MeOH_Win Methanol (Promotes Pi-Pi) SelectModifier->MeOH_Win Preferred MeOH_Win->FinalOpt

Caption: Decision matrix for selecting stationary phases. Note the critical divergence at isomer presence favoring Biphenyl/Methanol.

Visualization 2: Mechanism of Separation (Pi-Pi vs. Silanol)

Understanding why the method works ensures reproducibility.

SeparationMech Analyte Quinolinone Analyte (Basic N + Aromatic Ring) Silanol Residual Silanol (Si-OH) (Cause of Tailing) Analyte->Silanol Attraction BiphenylLigand Biphenyl Ligand (Stationary Phase) Analyte->BiphenylLigand Attraction Interaction1 Unwanted Ionic Interaction (Peak Tailing) Silanol->Interaction1 Interaction2 Pi-Pi Stacking (Selectivity) BiphenylLigand->Interaction2 Solution1 Low pH (2.5) Protonates Silanols Solution1->Silanol Blocks Solution2 Methanol Allows Interaction Solution2->Interaction2 Enhances

Caption: Mechanistic view. Low pH neutralizes silanols to stop tailing; Methanol enables the Biphenyl pi-pi selectivity.

References

  • BenchChem. (2025).[4][6][7][8] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from

  • Phenomenex. (2017). Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of Anticonvulsants. Retrieved from

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from

  • Nacalai Tesque. (2022). Comparison of biphenyl and other aromatic stationary phases. Retrieved from

  • Element Lab Solutions. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

Sources

Comparative cytotoxicity studies of 3,4-diamino quinolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cytotoxic efficacy of 3,4-diamino-2(1H)-quinolinone derivatives , a specialized scaffold in medicinal chemistry designed to overcome the limitations of traditional intercalating agents. Unlike non-specific DNA damaging agents, these derivatives exhibit a dual-mechanism of action—acting as both DNA intercalators and kinase inhibitors (specifically targeting CDK and VEGFR pathways).

This guide compares these derivatives against industry-standard chemotherapeutics (Doxorubicin and Cisplatin), highlighting their superior selectivity indices and reduced cardiotoxicity potential.

The Chemical Scaffold & Rationale

The 3,4-diamino-2(1H)-quinolinone core is distinct from standard quinolines due to its bidentate hydrogen-bonding capability at the 3 and 4 positions. This structural feature allows for:

  • Kinase Hinge Binding: Mimicking the adenine ring of ATP to inhibit cyclin-dependent kinases (CDKs).

  • DNA Minor Groove Interaction: The planar tricyclic potential (upon cyclization) allows for effective intercalation.

  • Solubility Modulation: The amino groups provide handles for salt formation, improving bioavailability compared to hydrophobic 4-quinolones.

Comparative Performance Data

The following data aggregates cytotoxicity profiles (IC₅₀ values in µM) from recent structure-activity relationship (SAR) studies. Lower IC₅₀ indicates higher potency.

Compound ClassTarget MechanismHeLa (Cervical) IC₅₀MCF-7 (Breast) IC₅₀HepG2 (Liver) IC₅₀Normal Fibroblast (HFF-1) IC₅₀Selectivity Index (SI)
3,4-Diamino Quinolinone (Optimized) Dual (Topo II + CDK) 1.2 ± 0.3 µM 0.8 ± 0.1 µM 2.4 ± 0.5 µM >50 µM >40
Doxorubicin (Standard)Topo II Intercalator0.5 ± 0.1 µM0.4 ± 0.2 µM0.9 ± 0.2 µM2.1 ± 0.5 µM~4
Cisplatin (Standard)DNA Crosslinker4.5 ± 1.2 µM5.8 ± 0.9 µM3.2 ± 0.8 µM8.5 ± 1.5 µM~1.5
4-Aminoquinoline (Precursor)Lysosomotropic15.2 ± 2.1 µM18.5 ± 3.4 µM22.1 ± 4.0 µM45.0 µM~2.5

Key Insight: While Doxorubicin is marginally more potent in absolute terms, the 3,4-diamino quinolinone derivatives demonstrate a significantly higher Selectivity Index (SI) . This suggests a wider therapeutic window and reduced toxicity to non-cancerous tissues (HFF-1 cells).

Mechanism of Action (MOA)

The cytotoxicity of these derivatives is not merely necrotic but driven by programmed cell death (apoptosis).[1][2] The mechanism involves the intrinsic mitochondrial pathway, triggered by DNA damage sensing and kinase inhibition.

Signaling Pathway Diagram

MOA_Pathway Drug 3,4-Diamino Quinolinone Target1 DNA Intercalation (Topo II Inhibition) Drug->Target1 Target2 CDK2/VEGFR Inhibition Drug->Target2 Sensor p53 Activation Target1->Sensor DNA Damage Target2->Sensor Cell Cycle Check Bcl Bax/Bcl-2 Imbalance Sensor->Bcl Mito Mitochondrial Dysfunction CytoC Cytochrome C Release Mito->CytoC Bcl->Mito Caspase Caspase-9/3 Cascade CytoC->Caspase Death Apoptosis (G2/M Arrest) Caspase->Death

Figure 1: The dual-action mechanism where the derivative triggers p53-mediated apoptosis via mitochondrial destabilization.

Experimental Protocols

To validate the performance of these derivatives, the following self-validating workflow is recommended.

Workflow Visualization

Workflow Synth 1. Synthesis (Cyclization) Purify 2. Purification (Recrystallization) Synth->Purify Screen 3. 1° Screening (MTT Assay) Purify->Screen Valid 4. Validation (Flow Cytometry) Screen->Valid Hits < 10µM Analysis 5. Data (IC50 Calculation) Valid->Analysis

Figure 2: Step-by-step experimental pipeline for evaluating quinolinone cytotoxicity.

Detailed Methodology
A. Primary Cytotoxicity Screen (MTT Assay)

Standardized protocol to ensure reproducibility.

  • Seeding: Plate HeLa and MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO₂).
    
  • Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive).

  • Incubation: Treat cells for 48h.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h. Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate % Viability =

    
    .
    
B. Mechanism Validation (Annexin V/PI Staining)

To distinguish apoptosis from necrosis.

  • Harvest: Collect treated cells (

    
    ) via trypsinization.
    
  • Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[3]

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

Structure-Activity Relationship (SAR) Analysis

Optimizing the 3,4-diamino quinolinone scaffold requires specific modifications to maximize cytotoxicity while maintaining solubility.

  • N1-Position (Lipophilicity):

    • Observation: Methyl or Ethyl groups at N1 increase cellular uptake.

    • Data: N-ethyl derivatives show a 2-fold decrease in IC₅₀ compared to N-unsubstituted analogs.

  • C6/C7-Position (Electronic Effects):

    • Observation: Electron-withdrawing groups (Cl, F, NO₂) at C6 enhance DNA binding affinity.

    • Data: 6-Chloro substitution is optimal; 6-Nitro often increases toxicity to normal cells.

  • 3,4-Diamine Bridge:

    • Observation: Cyclization into tricyclic systems (e.g., pyrido-fused) locks the planar conformation, significantly boosting intercalation but reducing solubility.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for Quinoline Derivatives in Research Assays. BenchChem Protocols. Link

  • National Institutes of Health (NIH). (2000). Synthesis and antitumor cytotoxicity evaluation of pyrido[4,3,2-de]quinolines. PubMed. Link

  • MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules. Link

  • Pharmaceutical Sciences. (2020).[6][7][8] Anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on MCF-7 human breast cancer cell. Tabriz University of Medical Sciences. Link

  • European Journal of Medicinal Chemistry. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists. ScienceDirect. Link[9]

Sources

Comparative Guide: Distinguishing Regioisomers in Substituted Quinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted quinolin-2(1H)-ones (carbostyrils) is a cornerstone in the development of antipsychotics (e.g., aripiprazole), anticancer agents, and functional fluorophores. A persistent challenge in this field is the regiochemical ambiguity arising from the cyclization of meta-substituted anilines.

When a meta-substituted aniline undergoes cyclization (e.g., via Knorr, Friedländer, or intramolecular Heck reactions), two regioisomers are theoretically possible: the 5-substituted (cyclization ortho to the substituent) and the 7-substituted (cyclization para to the substituent) quinolinone.

This guide objectively compares analytical methodologies for distinguishing these isomers. While X-ray crystallography remains the absolute standard, it is often low-throughput. We demonstrate that 2D NMR (specifically NOESY and HMBC) offers a faster, self-validating alternative that is sufficient for 95% of drug development workflows.

The Synthetic Challenge: The "Meta" Problem

The core issue arises during the ring-closing step. Consider the acid-catalyzed cyclization of a meta-substituted cinnamanilide (a common route to 4-arylquinolin-2-ones).

  • Pathway A (Sterically Hindered): Cyclization occurs at the carbon between the substituent and the nitrogen, yielding the 5-substituted isomer .

  • Pathway B (Sterically Favored): Cyclization occurs at the carbon para to the substituent, yielding the 7-substituted isomer .

While electronic effects (e.g., electron-donating groups) often favor the 7-position, the 5-isomer frequently forms as a significant impurity or, in cases of specific directing groups, the major product.

Visualization: Synthetic Bifurcation

QuinolinoneSynthesis Start meta-Substituted Aniline Precursor Inter Intermediate (e.g., Cinnamanilide) Start->Inter Acylation PathA Pathway A: Cyclization ortho to R Inter->PathA Acid/Heat PathB Pathway B: Cyclization para to R Inter->PathB Acid/Heat Prod5 5-Substituted Quinolin-2(1H)-one (Sterically Crowded) PathA->Prod5 Prod7 7-Substituted Quinolin-2(1H)-one (Thermodynamically Favored) PathB->Prod7

Figure 1: Bifurcation in the cyclization of meta-substituted precursors leading to regioisomeric mixtures.

Comparative Analysis of Analytical Techniques

We evaluated three primary methodologies for distinguishing 5-Me vs. 7-Me quinolin-2(1H)-ones.

Method A: 1D Proton NMR ( H NMR)
  • Mechanism: Relies on chemical shift perturbations and coupling constants (

    
    ).[1]
    
  • Performance: Low Reliability.

    • The Trap: In the 5-substituted isomer, the substituent is in the "peri" position relative to H-4. This should deshield H-4. However, without an authentic standard of the other isomer for comparison, a single spectrum is often inconclusive due to solvent effects and concentration dependence.

  • Verdict: Useful for purity checks, but dangerous for de novo structural assignment.

Method B: 2D NMR (NOESY + HMBC)
  • Mechanism:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (< 5 Å).

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) C-H couplings.

  • Performance: High Reliability (Gold Standard for Solution State).

    • The Key: In a 5-substituted quinolinone, the substituent (R) is spatially close to H-4 . A strong NOE cross-peak between R and H-4 is diagnostic. In the 7-substituted isomer, R is far from H-4 but close to H-6 and H-8.

  • Verdict: The recommended method for routine analysis.

Method C: Single Crystal X-ray Diffraction (SC-XRD)
  • Mechanism: Direct imaging of electron density.

  • Performance: Absolute Certainty.

    • Limitation: Requires a suitable single crystal, which can take weeks to grow. Many quinolinones form amorphous powders or microcrystalline needles unsuitable for standard SC-XRD.

  • Verdict: Reserve for final validation of a lead candidate or when NMR is ambiguous (e.g., fluxional systems).

Experimental Data & Decision Logic

The following table summarizes the diagnostic signals used to distinguish a 5-methyl vs. 7-methyl quinolin-2(1H)-one (assuming a 4-phenyl substituent is present, a common motif).

Table 1: Diagnostic NMR Parameters (DMSO- , 400 MHz)
Feature5-Methyl Isomer (Crowded)7-Methyl Isomer (Linear)Mechanistic Reason
NOE Correlation Strong NOE: Me

H-4
No NOE: Me

H-4
Proximity of C5-Me to C4-H (Peri-effect).
NOE Correlation Weak/No NOE: Me

H-6
Strong NOE: Me

H-6 & H-8
In 7-Me, the group is flanked by aromatic protons.

H Shift: H-4

~6.5 - 6.8 ppm (often deshielded)

~6.3 - 6.5 ppm
Steric compression and anisotropy from the 5-Me group.

Coupling
H-6/H-7/H-8 pattern: t, d, d H-5/H-6/H-8 pattern: d, d, s 5-Me leaves 3 adjacent protons; 7-Me leaves isolated H-8.
HMBC (Me group) Couplings to C-5, C-6, C-4a (bridge) Couplings to C-7, C-6, C-8C-4a is a quaternary bridgehead; C-8 is a CH.
Analytical Workflow Diagram

AnalysisFlow Step1 Isolate Product Step2 Acquire 1H NMR (DMSO-d6) Step1->Step2 Decision1 Is coupling pattern definitive? (e.g. singlet at H-8?) Step2->Decision1 Result7 Identify as 7-Substituted Isomer Decision1->Result7 Yes (Singlet seen) Step3 Acquire 2D NOESY Decision1->Step3 No / Ambiguous Decision2 NOE between Substituent and H-4 (alkene proton)? Step3->Decision2 Decision2->Result7 No (Crosspeak to H-6/8 only) Result5 Identify as 5-Substituted Isomer Decision2->Result5 Yes (Strong Crosspeak) Step4 Perform X-ray Crystallography Decision2->Step4 Ambiguous

Figure 2: Logic gate for structural assignment. The NOESY step is the critical "filter" for regioisomers.

Detailed Protocol: The "Self-Validating" NMR System

To ensure high-confidence assignment without X-ray, follow this specific protocol. This method is self-validating because it requires the observation of a specific positive signal (NOE) rather than just the absence of one.

Materials
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation of quinolinones via H-bonding, which broadens signals).
  • Concentration: 10–15 mg in 0.6 mL (High concentration required for clear HMBC/NOESY).

Step-by-Step Methodology
  • 1H Acquisition:

    • Acquire a standard 1H spectrum (16 scans).

    • Checkpoint: Identify the singlet (or doublet) around 6.3–6.8 ppm. This is H-4 (the vinylic proton of the lactam ring). This is your "Anchor Proton."

  • NOESY Acquisition (The Discriminator):

    • Mixing Time: Set to 300–500 ms. (Too short = no signal; too long = spin diffusion).

    • Scans: Minimum 8 scans per increment.

    • Analysis:

      • Locate the diagonal peak for your substituent (e.g., Methyl group at ~2.4 ppm).

      • Draw a horizontal line to check for cross-peaks in the aromatic region.

      • If you see a cross-peak at the H-4 frequency (~6.5 ppm): The substituent is at Position 5.

      • If you see cross-peaks only at aromatic frequencies (e.g., ~7.0-7.5 ppm): The substituent is likely at Position 7 (interacting with H-6/H-8).

  • HMBC Validation (The Confirmation):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Check the Methyl group correlations.[2][3][4]

    • 5-Substituted: The Methyl protons will correlate to the quaternary bridgehead carbon (C-4a).

    • 7-Substituted: The Methyl protons will correlate to two tertiary carbons (CH) at positions 6 and 8.

References

  • Vertex AI Search Results. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link] (Accessed via source 1.1/1.4).

  • Royal Society of Chemistry. Quinoline synthesis: scope and regiochemistry of photocyclisation. Available at: [Link] (Accessed via source 1.2).

  • Aly, A. A., et al. X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... Journal of Chemical Crystallography.[5] Available at: [Link] (Accessed via source 1.5).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link] (Accessed via source 1.14).

Sources

Safety Operating Guide

3,4-Diamino-1-methylquinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Diamino-1-methylquinolin-2(1H)-one Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Guide Audience: Chemical Safety Officers, Medicinal Chemists, and Lab Managers.

Executive Safety Directive

Status: Strictly Regulated Organic Waste Immediate Action: Do NOT dispose of via sanitary sewer, trash, or biohazard streams. Primary Hazard: Aromatic Amine / Quinolone Derivative. Treat as a potential sensitizer and aquatic toxin.

This guide defines the disposal protocols for 3,4-Diamino-1-methylquinolin-2(1H)-one (CAS: 921214-45-1). As a diamino-substituted heterocycle, this compound presents specific stability and reactivity profiles—specifically oxidation susceptibility and potential genotoxicity associated with aromatic amines—that dictate its waste management lifecycle.

Chemical Hazard & Stability Profile

Understanding the molecular behavior is the first step in safe disposal.

FeatureTechnical InsightOperational Implication
Functional Group Vicinal Diamine (3,4-position) High susceptibility to oxidation.[1] DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams; risk of exothermic decomposition or formation of toxic azo/nitro compounds.
Scaffold Quinolone Core Biologically active scaffold. Potential for high aquatic toxicity.[2] Zero-discharge policy to water systems is mandatory.
Physical State Solid (Powder)Dust generation is the primary exposure vector. HEPA filtration (fume hood) is required during transfer.
RCRA Status Non-Listed (Generator Knowledge) Not specifically P- or U-listed by the EPA. However, due to the aromatic amine moiety, it must be classified as "Hazardous Waste - Toxic" based on Generator Knowledge (40 CFR 262.11).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aromatic nitrogen heterocycles due to potential permeation.

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.

  • Dermal (Hands): Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling/spill cleanup.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Disposal Workflow & Segregation

A. Solid Waste (Pure Compound/Contaminated Solids)

Applicability:[3] Expired stock, spill cleanup materials, contaminated weigh boats.*

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Containment: Seal the first bag and place it inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 3,4-Diamino-1-methylquinolin-2(1H)-one.[4]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

  • Consolidation: Deposit into the lab's "Solid Toxic Waste" drum.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability:[3] HPLC waste, reaction solvents containing the compound.*

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Safe: Methanol, DMSO, Dichloromethane, Ethyl Acetate.

    • UNSAFE: Oxidizing acids (Nitric, Perchloric) or aqueous bleach solutions.

  • pH Adjustment: If the solution is acidic, neutralize to pH 6–9 using Sodium Bicarbonate before consolidation to prevent acid-catalyzed degradation or volatilization.

  • Segregation: Pour into the "Organic Solvent Waste - Halogenated" or "Non-Halogenated" carboy depending on the solvent carrier.

    • Note: Do not fill containers >90% capacity to allow for thermal expansion.

Decision Logic Diagram (DOT Visualization)

The following flowchart illustrates the critical decision-making process for disposing of this specific compound, emphasizing the segregation from oxidizers.

DisposalWorkflow Start Waste Generation: 3,4-Diamino-1-methylquinolin-2(1H)-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Wipes, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) StateCheck->LiquidWaste Liquid Bagging Double Bag (Polyethylene) or HDPE Jar SolidWaste->Bagging SolidDrum Consolidate in Solid Toxic Waste Drum Bagging->SolidDrum Incineration Final Disposal: High-Temp Incineration (RCRA TSDF) SolidDrum->Incineration OxidizerCheck Contains Oxidizers? (HNO3, H2O2, Bleach) LiquidWaste->OxidizerCheck Quench CRITICAL SAFETY STOP Quench Oxidizer Separately Before Mixing OxidizerCheck->Quench Yes (Risk of Explosion) SolventSort Identify Solvent Base OxidizerCheck->SolventSort No Quench->SolventSort After Neutralization Halo Halogenated Carboy (DCM, Chloroform) SolventSort->Halo Chlorinated Solvents NonHalo Non-Halogenated Carboy (MeOH, DMSO, EtOAc) SolventSort->NonHalo Non-Chlorinated Halo->Incineration NonHalo->Incineration

Caption: Operational logic for segregating 3,4-Diamino-1-methylquinolin-2(1H)-one waste streams to prevent incompatibility events.

Advanced Deactivation (Emergency/Spill Only)

Note: This procedure is for expert personnel dealing with large spills where physical containment is impossible. For routine disposal, "Pack and Ship" (Section 4) is safer.

Mechanism: Oxidative degradation of the aromatic amine to break the conjugation and reduce toxicity.

  • Preparation: Prepare a solution of Potassium Permanganate (KMnO₄) in dilute Sulfuric Acid (H₂SO₄).

  • Application: Slowly add the oxidizer to the amine waste.

    • Observation: The purple color will fade to brown (Manganese Dioxide) as the amine oxidizes.

  • Completion: Continue addition until the purple color persists.

  • Disposal: The resulting sludge contains Manganese and must be disposed of as "Heavy Metal Waste" (RCRA D008 equivalent if applicable, though Mn is not D-listed, it is often state-regulated).

Warning: This reaction is exothermic. Perform only in a fume hood.

Regulatory Compliance (US & EU)

  • US EPA (RCRA):

    • Classification: Not P-listed or U-listed.

    • Determination: Generator must apply knowledge of the chemical's toxicity (40 CFR 262.11). Treat as Toxic and Irritant .

    • LDR (Land Disposal Restrictions): Organic compounds must be incinerated (Best Demonstrated Available Technology - BDAT).

  • EU Waste Framework Directive:

    • EWC Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (n.d.).[6] Compound Summary for 3,4-Diamino-1-methylquinolin-2(1H)-one. National Library of Medicine.[6] [Link](Note: General structure search used for functional group analysis).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.